molecular formula C14H15N5O7 B217784 Griseolic acid C CAS No. 100242-49-7

Griseolic acid C

カタログ番号: B217784
CAS番号: 100242-49-7
分子量: 365.30 g/mol
InChIキー: JSIJXGJOXVPSCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Griseolic Acid C is a potent and competitive inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE), an enzyme that breaks down the key secondary messenger cAMP . Isolated from the cultured broth of Streptomyces griseoaurantiacus , it features an adenine moiety and two carboxyl groups in its molecular structure . By selectively inhibiting cAMP PDE, this compound leads to an increased intracellular concentration of cAMP, which has been shown to induce multiple neurite formation in neuroblastoma cell lines, demonstrating its value in neurological research . As a research tool, it is essential for studying cAMP-mediated signaling pathways. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to contact us for the most current information on availability and compound specifications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h3-5,8-9,12,22H,1-2H2,(H,20,21)(H,23,24)(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIJXGJOXVPSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905288
Record name 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100242-49-7
Record name Griseolic acid C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100242497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(3,6-Anhydro-6-carboxy-5,7-dideoxyoctofuranuronosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Griseolic Acid C: An Uncharted Territory in Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite significant interest in the discovery of novel phosphodiesterase (PDE) inhibitors for therapeutic applications, a thorough review of available scientific literature reveals a notable absence of data on griseolic acid C as an inhibitor of this enzyme class. Extensive searches for quantitative data, such as IC50 values, detailed experimental protocols for its evaluation, and associated signaling pathways have not yielded any specific information linking this compound to phosphodiesterase inhibition.

Currently, the scientific community's understanding of this compound's biological activities remains limited. While the chemical structure of this compound is known, its pharmacological properties, particularly as a PDE inhibitor, do not appear to have been investigated or reported in publicly accessible scientific databases.

This lack of information stands in contrast to other natural compounds that have been extensively studied for their PDE inhibitory effects. The quest for new therapeutic agents often involves screening vast libraries of natural and synthetic compounds. It is possible that this compound has not yet been subjected to such screening for PDE activity, or that the results of any such studies have not been published.

The Phosphodiesterase Signaling Pathway: A General Overview

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the secondary messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The degradation of these cyclic nucleotides terminates their signaling cascades, which are involved in a myriad of physiological processes.

A simplified representation of the general PDE signaling pathway is illustrated below. Inhibition of PDEs would lead to an accumulation of cAMP or cGMP, thereby prolonging their downstream effects.

PDE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal (e.g., Hormone, Neurotransmitter) Receptor Receptor Signal->Receptor Binds to AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP/GTP to ATP_GTP ATP / GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate for PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE->AMP_GMP Hydrolyzes to Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates targets leading to

Caption: General overview of the cyclic nucleotide signaling pathway regulated by phosphodiesterases.

Future Directions

The absence of data on this compound as a phosphodiesterase inhibitor highlights a potential area for future research. Scientists in drug discovery and natural product chemistry may find it a candidate for screening against various PDE isoforms. Should such studies be undertaken, the following experimental workflow would be essential for a thorough investigation.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In-depth Characterization cluster_validation Preclinical Validation Compound_Isolation Isolation & Purification of this compound PDE_Assay In vitro PDE Inhibition Assay Compound_Isolation->PDE_Assay IC50_Determination IC50 Determination against PDE Isoforms PDE_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) IC50_Determination->Kinetic_Studies Cell_Based_Assays Cell-Based Assays (cAMP/cGMP measurement) IC50_Determination->Cell_Based_Assays Animal_Models In vivo Efficacy in Animal Models Cell_Based_Assays->Animal_Models Toxicology_Studies Toxicology & Safety Pharmacology Animal_Models->Toxicology_Studies

Caption: A potential experimental workflow for evaluating a novel phosphodiesterase inhibitor.

A Preliminary Biological Activity Screening of Ursolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Griseolic acid C" did not yield relevant scientific literature. However, extensive research exists for "Ursolic acid," a compound with a similar-sounding name and significant biological activities. This guide provides a comprehensive overview of the preliminary biological activity of Ursolic acid, assuming a potential misnomer in the original query.

Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, including apples, cranberries, and rosemary.[1][2] It has garnered significant interest in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[3][4][5] This technical guide offers an in-depth overview of the preliminary biological activity screening of Ursolic acid, tailored for researchers, scientists, and drug development professionals.

Anticancer Activity

Ursolic acid has demonstrated potent cytotoxic and cytostatic effects against a broad range of cancer cell lines.[6] Its anticancer activity is attributed to its ability to inhibit proliferation, induce apoptosis (programmed cell death), and suppress inflammatory responses through the modulation of various signaling pathways.[1][7]

Table 1: In Vitro Anticancer Activity of Ursolic Acid (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer231 µg/ml[7]
MCF-7Breast Cancer221 µg/ml[7]
MDA-MB-231Breast Cancer239 µg/ml[7]
A431Epidermoid Carcinoma24 (biochemical assay)[6]
A431Epidermoid Carcinoma6.8 (24h cellular assay)[6]
A431Epidermoid Carcinoma5.2 (48h cellular assay)[6]
A431Epidermoid Carcinoma1.4 (168h cellular assay)[6]
PC-3Prostate CancerData not specified[8]
THP-1LeukemiaData not specified[8]
HeLaCervical CancerData not specified[8]
A-549Lung CancerData not specified[8]

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] Conversion of µg/ml to µM requires the molecular weight of Ursolic acid (456.7 g/mol ).

Antimicrobial Activity

Ursolic acid has shown significant antimicrobial activity against a variety of pathogenic bacteria.[10][11] Its mechanism of action is believed to involve the disruption of the bacterial cell wall and the inhibition of essential metabolic pathways.[12]

Table 2: Antimicrobial Activity of Ursolic Acid (MIC values)

Bacterial StrainGram TypeMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 6538)Gram-positive32[13]
Staphylococcus aureus (ATCC 25923)Gram-positive39 (98% purity)
Escherichia coli (ATCC 25922)Gram-negative64
Klebsiella pneumoniaeGram-negative64[13]
Shigella flexneriGram-negative64[13]
Streptococcus pneumoniaeGram-positive16[10]
Methicillin-sensitive S. aureusGram-positive8[10]
Methicillin-resistant S. aureusGram-positive64[10]
Bacillus subtilisGram-positive8[10]
Enterococcus faecalisGram-positive6.25 - 8.00[10]
Pseudomonas aeruginosaGram-negative256[10]
Mycobacterium tuberculosisN/A25[10]

Note: MIC is the Minimum Inhibitory Concentration, which is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[14]

Enzyme Inhibition

Ursolic acid has also been reported to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects. For instance, it has been shown to be a weak inhibitor of aromatase.[2]

Table 3: Enzyme Inhibitory Activity of Ursolic Acid

EnzymeIC50 (µM)Reference
Aromatase32[2]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of Ursolic acid and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[15][19]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][20]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of Ursolic acid and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism being tested.[20]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[21][22] It can be used to analyze the effect of Ursolic acid on the expression and phosphorylation of key proteins in signaling pathways.

General Protocol:

  • Protein Extraction: Treat cells with Ursolic acid, then lyse the cells to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[22]

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.[24]

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[24]

  • Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.[24]

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid exerts its biological effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is crucial for cell survival and proliferation. Ursolic acid has been shown to inhibit this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.[7]

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in the inflammatory response and cell survival. Ursolic acid can downregulate the NF-κB pathway, thereby inhibiting inflammation and preventing cancer progression.[3][7]

Visualizations

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Compound Ursolic Acid Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions MTT MTT Assay (Cytotoxicity) SerialDilutions->MTT MIC Broth Microdilution (Antimicrobial) SerialDilutions->MIC CellCulture Cell Culture (Cancer Lines) CellCulture->MTT BacterialCulture Bacterial Culture BacterialCulture->MIC IC50 IC50 Determination MTT->IC50 MIC_val MIC Determination MIC->MIC_val WesternBlot Western Blot IC50->WesternBlot SignalingPathways Signaling Pathway Analysis WesternBlot->SignalingPathways

Caption: Generalized workflow for preliminary biological activity screening.

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival UrsolicAcid Ursolic Acid UrsolicAcid->PI3K inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by Ursolic Acid.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription activates UrsolicAcid Ursolic Acid UrsolicAcid->IKK inhibits

Caption: Downregulation of the NF-κB signaling pathway by Ursolic Acid.

References

Spectroscopic and Biological Data for Griseolic Acid C Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Griseolic acid C, with the chemical formula C14H15N5O7, is listed in chemical databases such as PubChem. However, these entries do not currently contain the specific experimental spectroscopic data required for a comprehensive technical analysis. This includes detailed ¹H and ¹³C NMR chemical shifts and coupling constants, mass spectrometry fragmentation patterns, and infrared absorption frequencies.

Numerous search attempts for the isolation and structural elucidation of this compound, which would typically be found in primary research articles, did not yield any publications containing the necessary quantitative spectroscopic data. The search results were often populated with information for other, more common, triterpenoid acids such as ursolic acid and oleanolic acid, which are structurally distinct from this compound and therefore not suitable analogues for data substitution.

Similarly, information regarding the specific biological functions and associated signaling pathways of this compound is not present in the currently accessible scientific literature. While research on other organic acids often details their interactions with cellular signaling cascades, no such information could be located for this compound.

Due to the absence of this fundamental data, it is not possible to fulfill the request for a detailed technical guide that includes structured data tables, experimental protocols, and visualizations of signaling pathways for this compound.

For researchers, scientists, and drug development professionals seeking this information, the following avenues may be more fruitful:

  • Accessing specialized chemical databases: Subscription-based and more specialized chemical structure and data repositories may contain proprietary or less commonly cited information.

  • Contacting original researchers: Identifying and contacting the researchers who first isolated or synthesized this compound may provide access to their unpublished data.

  • De novo analysis: If a sample of this compound is obtainable, performing NMR, MS, and IR spectroscopy would be necessary to generate the required data.

Without access to the primary research data, any attempt to create a technical guide on this compound would be speculative and not meet the standards of accuracy required for a scientific audience.

An In-Depth Technical Guide to the Mechanism of Action of Griseolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseolic acid, a nucleoside analog isolated from Streptomyces griseoaurantiacus, is a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[1][2] This inhibition leads to an increase in intracellular cAMP levels, thereby modulating various cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of Griseolic acid, including its inhibitory effects, relevant signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism of action of Griseolic acid is the potent and specific inhibition of cAMP phosphodiesterase (PDE).[1][2] PDEs are a superfamily of enzymes responsible for the hydrolysis and degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, Griseolic acid prevents the breakdown of cAMP, leading to its accumulation within the cell.

This increase in intracellular cAMP has several downstream effects, including the activation of protein kinase A (PKA), which in turn phosphorylates various substrate proteins involved in a multitude of cellular functions. The elevated cAMP levels due to Griseolic acid administration have been observed to increase glycogen degradation in the liver and stimulate lipolysis in fat cells.[2]

Quantitative Inhibitory Activity

Griseolic acid demonstrates significant potency as a PDE inhibitor. The concentration required for 50% inhibition (IC50) has been determined to be in the nanomolar to sub-micromolar range, highlighting its efficacy.

CompoundTarget EnzymeIC50 Value (µM)Source Organism of Enzyme
Griseolic acidcAMP Phosphodiesterase0.01 - 0.1Not Specified

Table 1: Inhibitory concentration (IC50) of Griseolic acid against cAMP phosphodiesterase. Data sourced from biological property studies.[2]

Signaling Pathway

The inhibitory action of Griseolic acid on cAMP phosphodiesterase directly impacts the cyclic AMP signaling pathway. The accumulation of intracellular cAMP leads to the activation of downstream effectors, most notably Protein Kinase A (PKA).

Griseolic_Acid_Signaling_Pathway Griseolic_Acid Griseolic Acid PDE cAMP Phosphodiesterase Griseolic_Acid->PDE Inhibits cAMP cAMP ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Converts AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Downstream Cellular Responses (e.g., Glycogenolysis, Lipolysis) PKA_active->Cellular_Response Phosphorylates Substrates

Caption: Signaling pathway of Griseolic acid's mechanism of action.

Experimental Protocols

The following is a detailed methodology for a radioactive assay to determine the phosphodiesterase activity and the inhibitory effect of Griseolic acid. This protocol is adapted from standard methods for measuring cAMP PDE activity.[3][4]

Materials and Reagents
  • Enzyme: Purified or partially purified cAMP phosphodiesterase

  • Substrate: Tritiated cyclic AMP ([³H]-cAMP)

  • Inhibitor: Griseolic acid

  • Buffer A: 20 mM Tris-HCl (pH 7.4)

  • cAMP Substrate Solution: Buffer A containing [³H]-cAMP

  • Snake Venom: Crotalus atrox snake venom (containing 5'-nucleotidase)

  • Anion Exchange Resin: Dowex 1x8-400

  • Scintillation Fluid

  • Reaction Tubes: 1.5 ml microcentrifuge tubes

  • Instrumentation: Water bath, centrifuge, liquid scintillation counter

Experimental Workflow

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_hydrolysis Hydrolysis & Separation cluster_detection Detection Prep_PDE Prepare PDE solution in Buffer A Incubate Incubate PDE with Griseolic Acid (or vehicle) Prep_PDE->Incubate Prep_GA Prepare serial dilutions of Griseolic Acid Prep_GA->Incubate Prep_cAMP Prepare [3H]-cAMP substrate solution Add_cAMP Add [3H]-cAMP to initiate reaction Incubate->Add_cAMP Incubate_30C Incubate at 30°C Add_cAMP->Incubate_30C Terminate Terminate reaction by boiling Incubate_30C->Terminate Cool Cool on ice Terminate->Cool Add_Venom Add snake venom to convert 5'-AMP to Adenosine Cool->Add_Venom Add_Resin Add Dowex resin to bind remaining cAMP Add_Venom->Add_Resin Centrifuge Centrifuge to pellet resin Add_Resin->Centrifuge Collect_Supernatant Collect supernatant containing [3H]-Adenosine Centrifuge->Collect_Supernatant Add_Scintillant Add scintillation fluid Collect_Supernatant->Add_Scintillant Measure Measure radioactivity with scintillation counter Add_Scintillant->Measure

Caption: Experimental workflow for a cAMP phosphodiesterase assay.

Step-by-Step Procedure
  • Enzyme and Inhibitor Preparation :

    • Prepare a solution of the phosphodiesterase enzyme in Buffer A.

    • Prepare serial dilutions of Griseolic acid in the appropriate solvent (e.g., DMSO), and then dilute further in Buffer A.

  • Reaction Setup :

    • In a 1.5 ml microcentrifuge tube, add the PDE enzyme solution.

    • Add the desired concentration of Griseolic acid (or vehicle for control).

    • Pre-incubate the enzyme with the inhibitor for a specified time at 30°C.

  • Initiation and Incubation :

    • Initiate the reaction by adding the [³H]-cAMP substrate solution to the tube.

    • Incubate the reaction mixture at 30°C for 10-30 minutes. The incubation time should be optimized to ensure linear reaction kinetics.

  • Termination and Conversion :

    • Terminate the reaction by placing the tubes in a boiling water bath for 2 minutes.

    • Cool the tubes on ice.

    • Add snake venom solution to each tube and incubate for a further 10 minutes at 30°C. This step converts the [³H]-5'-AMP product to [³H]-adenosine.

  • Separation and Detection :

    • Add a slurry of Dowex anion exchange resin to each tube to bind the unreacted [³H]-cAMP.

    • Centrifuge the tubes to pellet the resin.

    • Carefully transfer an aliquot of the supernatant (containing [³H]-adenosine) to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the amount of [³H]-cAMP hydrolyzed based on the radioactivity measured.

    • Determine the percent inhibition of PDE activity for each concentration of Griseolic acid.

    • Plot the percent inhibition against the logarithm of the Griseolic acid concentration to determine the IC50 value.

Conclusion

Griseolic acid is a potent inhibitor of cAMP phosphodiesterase, leading to an accumulation of intracellular cAMP and the subsequent activation of downstream signaling pathways. Its high potency makes it a valuable tool for studying the roles of cAMP signaling in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for the further characterization of Griseolic acid and other potential PDE inhibitors.

References

An In-depth Technical Guide on Griseolic Acid C: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a nucleoside antibiotic that has garnered interest within the scientific community. This technical guide aims to provide a comprehensive overview of the currently available information on the physical and chemical properties of this compound. However, it is important to note that publicly accessible, detailed experimental data on this compound is limited. Much of the available research focuses on the closely related compound, Griseolic acid. This document will present the known specifics of this compound and, for contextual understanding, will also discuss the properties and biological activities of the broader Griseolic acid family.

This compound: Physicochemical Properties

Information directly pertaining to the experimental physical and chemical properties of this compound is not extensively available in published literature. The primary source of data comes from chemical databases.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₅N₅O₇PubChem CID: 127506[1]
Molecular Weight 381.31 g/mol PubChem CID: 127506[1]
IUPAC Name (1R,2R,3S,4R)-4-(adenin-9-yl)-2,3-dihydroxy-N-methyl-5-oxotetrahydrofuran-2-carboxamidePubChem CID: 127506[1]
Canonical SMILES CNCC(=O)C1(C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)O)OPubChem CID: 127506[1]

The Broader Context: Griseolic Acid

Griseolic acid, a related compound, has been isolated from the fermentation broth of Streptomyces griseoaurantiacus.[2][3] It is recognized as a potent inhibitor of cyclic adenosine 3',5'-monophosphate (cAMP) phosphodiesterase (PDE).[1][2] The molecular formula of Griseolic acid is C₁₄H₁₃N₅O₈.[1]

Table 2: Comparison of Griseolic Acid and this compound

CompoundMolecular FormulaKey Known Feature
Griseolic Acid C₁₄H₁₃N₅O₈Potent inhibitor of cAMP phosphodiesterase[2][4]
This compound C₁₄H₁₅N₅O₇Structure identified, but biological activity and detailed properties are not well-documented.[1]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are not available in the reviewed literature. However, for the related Griseolic acid, isolation is typically achieved from the fermentation broth of Streptomyces griseoaurantiacus.[2][3] General methods for isolating nucleoside antibiotics from bacterial cultures would likely apply, involving steps such as:

  • Fermentation: Culturing of Streptomyces griseoaurantiacus in a suitable nutrient medium to promote the production of the desired metabolite.

  • Extraction: Separation of the culture broth from the mycelium, followed by solvent extraction of the broth to isolate the crude product.

  • Purification: Utilization of chromatographic techniques, such as column chromatography with various stationary phases (e.g., silica gel, ion-exchange resins), to purify the target compound from the crude extract.

  • Characterization: Structural elucidation using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The primary biological activity reported for the griseolic acid family is the inhibition of cAMP phosphodiesterase (PDE).[2][4] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous signaling pathways. By inhibiting PDE, griseolic acids would increase intracellular cAMP levels, thereby modulating various cellular processes.

Administration of Griseolic acid in rats has been shown to increase cAMP levels in the liver and plasma, leading to increased glycogen degradation and stimulation of lipolysis.[4]

// Nodes ext_signal [label="Extracellular Signal\n(e.g., Hormone)", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="G-protein Coupled\nReceptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; g_protein [label="G Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ac [label="Adenylyl Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; atp [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; camp [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; pka [label="Protein Kinase A\n(PKA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response\n(e.g., Glycogenolysis, Lipolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; pde [label="Phosphodiesterase\n(PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amp [label="AMP", fillcolor="#FBBC05", fontcolor="#202124"]; griseolic_acid [label="Griseolic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ext_signal -> receptor [color="#5F6368"]; receptor -> g_protein [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; g_protein -> ac [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; atp -> camp [label="Converted by", arrowhead="open", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368", headport="w", tailport="e"]; ac -> atp [style=invis]; camp -> pka [label="Activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; pka -> cellular_response [label="Phosphorylates\nTarget Proteins", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; camp -> pde [style=dashed, color="#5F6368"]; pde -> amp [label="Degrades to", arrowhead="open", style=dashed, fontsize=8, fontcolor="#5F6368", color="#5F6368"]; griseolic_acid -> pde [label="Inhibits", arrowhead="tee", color="#EA4335"]; } enddot Figure 1: The cAMP signaling pathway and the inhibitory action of Griseolic Acid.

Conclusion and Future Outlook

While this compound has been identified and its structure elucidated, there is a significant gap in the scientific literature regarding its specific physical, chemical, and biological properties. The information available for the related Griseolic acid suggests that this compound may also function as a cAMP phosphodiesterase inhibitor, but this requires experimental verification.

For researchers and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the isolation, synthesis, and biological evaluation of this compound is necessary to unlock its full therapeutic potential. Future studies should focus on:

  • Developing a reliable method for the synthesis or isolation of this compound in sufficient quantities for detailed analysis.

  • Conducting comprehensive spectroscopic and physicochemical characterization to establish a complete data profile.

  • Performing in vitro and in vivo studies to determine its biological activity, mechanism of action, and potential therapeutic applications.

Such research will be crucial in determining whether this compound holds promise as a lead compound for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Griseolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a valuable secondary metabolite produced by the bacterium Streptomyces griseoaurantiacus. As a member of the griseolic acid family, it holds potential for various pharmaceutical applications, necessitating robust and efficient methods for its extraction and purification. This document provides a comprehensive overview of the methodologies for isolating this compound, from fermentation to final purification. The protocols outlined below are based on established techniques for the isolation of natural products from microbial sources, specifically tailored for this compound.

Fermentation of Streptomyces griseoaurantiacus

The production of this compound begins with the cultivation of Streptomyces griseoaurantiacus under optimized fermentation conditions. This process is critical for maximizing the yield of the target compound.

Experimental Protocol: Fermentation
  • Inoculum Preparation:

    • Prepare a seed culture of Streptomyces griseoaurantiacus in a suitable medium (e.g., Starch Casein Nitrate Agar).

    • Incubate the culture at an optimal temperature (typically 28-30°C) until sufficient growth is observed.

  • Production Culture:

    • Inoculate a production medium with the seed culture. A suitable production medium would typically contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

    • Maintain the fermentation under controlled conditions of temperature, pH, and aeration to ensure optimal production of this compound.

  • Monitoring:

    • Periodically monitor the fermentation broth for biomass, pH, and the concentration of this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction of this compound

Following fermentation, the next crucial step is the extraction of this compound from the fermentation broth. This typically involves separating the biomass from the supernatant and then extracting the compound from both fractions.

Experimental Protocol: Extraction
  • Separation of Biomass and Supernatant:

    • Centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant.

  • Extraction from Supernatant:

    • Adjust the pH of the supernatant to acidic conditions (e.g., pH 2-3) using an appropriate acid (e.g., HCl).

    • Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate or butanol. Repeat the extraction multiple times to ensure complete recovery.

    • Combine the organic extracts and concentrate them under reduced pressure to obtain the crude extract.

  • Extraction from Biomass:

    • Extract the mycelial biomass with a polar organic solvent like methanol or acetone.

    • Filter the extract and concentrate it under reduced pressure.

    • The resulting crude extract can be combined with the extract from the supernatant.

Purification of this compound

The crude extract contains a mixture of compounds, and therefore, a multi-step purification process is required to isolate this compound to a high degree of purity.

Experimental Protocol: Purification
  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto silica gel.

    • Pack a column with silica gel and equilibrate it with a non-polar solvent (e.g., hexane).

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate them.

  • Ion-Exchange Chromatography:

    • For further purification, utilize an anion-exchange column, as this compound is an acidic compound.

    • Dissolve the partially purified extract in a buffer at a pH where this compound is charged.

    • Load the sample onto the equilibrated anion-exchange column.

    • Wash the column with the starting buffer to remove neutral and positively charged impurities.

    • Elute the bound this compound using a salt gradient (e.g., NaCl) or by changing the pH of the buffer.

    • Collect and analyze fractions for the presence of this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For the final polishing step to achieve high purity, employ preparative reverse-phase HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase consisting of an appropriate solvent system (e.g., acetonitrile-water or methanol-water with a small amount of acid like formic acid or acetic acid).

    • Inject the enriched fraction and collect the peak corresponding to this compound.

  • Crystallization:

    • If a crystalline product is desired, dissolve the purified this compound in a minimal amount of a hot solvent and allow it to cool slowly. Suitable solvent systems for crystallization can be determined through small-scale trials.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the extraction and purification of this compound. Please note that these are example values and should be optimized for specific experimental conditions.

ParameterValue/RangeNotes
Fermentation Volume 10 LScale can be adjusted based on desired yield.
Extraction Solvent (Supernatant) Ethyl AcetateVolume ratio of 1:1 (solvent:supernatant), repeated 3 times.
Extraction Solvent (Biomass) Methanol2 L per 100 g of wet biomass.
Crude Extract Yield 5 - 15 gVaries depending on fermentation efficiency.
Silica Gel Column Dimensions 5 cm (diameter) x 50 cm (length)Adjust based on the amount of crude extract.
Anion-Exchange Column Volume 100 mLDependant on the amount of partially purified material.
Prep-HPLC Column C18, 20 mm x 250 mmTypical dimensions for preparative scale.
Final Yield of Pure this compound 50 - 200 mgHighly dependent on the initial concentration in the broth.
Purity (by HPLC) >98%Achievable with the described multi-step purification.

Visualizations

Experimental Workflow for this compound Isolation

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation Fermentation of S. griseoaurantiacus Centrifugation Centrifugation Fermentation->Centrifugation Supernatant_Extraction Supernatant Extraction (Ethyl Acetate) Centrifugation->Supernatant_Extraction Supernatant Biomass_Extraction Biomass Extraction (Methanol) Centrifugation->Biomass_Extraction Biomass Concentration Concentration Supernatant_Extraction->Concentration Biomass_Extraction->Concentration Silica_Gel Silica Gel Chromatography Concentration->Silica_Gel Crude Extract Ion_Exchange Anion-Exchange Chromatography Silica_Gel->Ion_Exchange Partially Purified Fractions Prep_HPLC Preparative HPLC Ion_Exchange->Prep_HPLC Enriched Fractions Pure_Compound Pure this compound Prep_HPLC->Pure_Compound High Purity Fractions

Caption: Workflow for this compound isolation.

Logical Relationship of Purification Techniques

Purification_Logic Crude_Extract Crude Extract (Complex Mixture) Silica_Gel Silica Gel Chromatography (Separation by Polarity) Crude_Extract->Silica_Gel Initial Cleanup Ion_Exchange Anion-Exchange (Separation by Charge) Silica_Gel->Ion_Exchange Further Purification Prep_HPLC Preparative HPLC (High-Resolution Separation) Ion_Exchange->Prep_HPLC Final Polishing Pure_Compound Pure this compound (>98% Purity) Prep_HPLC->Pure_Compound

Caption: Purification strategy for this compound.

Application Notes and Protocols for the Use of Griseolic Acid C in Cyclic Nucleotide Phosphodiesterase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE), with a particular efficacy against cAMP-degrading PDEs.[1][2] As a member of the nucleoside analogue family, its structure allows it to interfere with the enzymatic activity of PDEs, which are crucial regulators of intracellular second messenger signaling pathways involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The inhibition of PDEs leads to an accumulation of these cyclic nucleotides, thereby modulating a wide array of cellular processes. This document provides detailed application notes and protocols for the utilization of this compound as a reference inhibitor in various PDE activity assays.

Cyclic nucleotide phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cAMP and cGMP, thereby terminating their signaling cascades. These pathways are implicated in numerous physiological functions, including, but not limited to, cardiovascular function, inflammation, and neurological processes. Consequently, PDE inhibitors have emerged as a significant class of therapeutic agents for a variety of diseases. The precise and reliable measurement of PDE activity and the characterization of their inhibitors are therefore critical aspects of drug discovery and development.

This compound serves as an excellent tool for researchers studying cAMP signaling pathways. Its administration has been shown to elevate intracellular cAMP levels, leading to downstream effects such as the stimulation of glycogen degradation and lipolysis.[1] These application notes are designed to guide researchers in the effective use of this compound in common PDE assay formats, including luminescence-based, fluorescence polarization, and HPLC-based methods.

Signaling Pathway of cAMP-mediated Phosphodiesterase Activity

The following diagram illustrates the canonical cAMP signaling pathway and the point of intervention for PDE inhibitors like this compound.

camp_signaling_pathway extracellular_signal Extracellular Signal (e.g., Hormone) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr g_protein G-Protein (Gs) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pde Phosphodiesterase (PDE) camp->pde Substrate pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde->amp Hydrolyzes cellular_response Cellular Response (e.g., Glycogenolysis, Lipolysis) pka->cellular_response Phosphorylates Substrates griseolic_acid_c This compound griseolic_acid_c->pde Inhibits

Caption: cAMP signaling pathway and the inhibitory action of this compound.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

CompoundTargetIC50 Value (µM)Reference
Griseolic AcidcAMP Phosphodiesterase (PDE)0.01 - 0.1[1]

Experimental Protocols

Herein, we provide detailed protocols for three common types of PDE assays where this compound can be used as a reference inhibitor.

Luminescence-Based PDE Assay (e.g., PDE-Glo™)

This assay format measures the amount of cAMP or cGMP remaining after a PDE reaction. The remaining cyclic nucleotide is converted to ATP, which is then detected using a luciferase-based reaction that produces light.

pde_glo_workflow start Start add_reagents Add PDE Enzyme, cAMP/cGMP Substrate, & this compound (or test compound) start->add_reagents incubate_pde Incubate at RT (e.g., 30-60 min) add_reagents->incubate_pde add_termination Add Termination Buffer (Stops PDE reaction) incubate_pde->add_termination add_detection Add Detection Reagent (Converts remaining cNMP to ATP) add_termination->add_detection incubate_detection Incubate at RT (e.g., 20 min) add_detection->incubate_detection add_kinase_glo Add Kinase-Glo® Reagent (Luciferase/Luciferin) incubate_detection->add_kinase_glo incubate_luminescence Incubate at RT (e.g., 10 min) add_kinase_glo->incubate_luminescence read_luminescence Read Luminescence (Plate Reader) incubate_luminescence->read_luminescence end End read_luminescence->end

Caption: Workflow for a luminescence-based PDE assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to generate a dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

    • Reconstitute purified PDE enzyme in the appropriate assay buffer.

    • Prepare the cAMP or cGMP substrate solution at the desired concentration.

  • Assay Procedure (96-well plate format):

    • Add 12.5 µL of the diluted this compound or vehicle control to the appropriate wells of a white, opaque 96-well plate.

    • Add 12.5 µL of the PDE enzyme solution to all wells except the negative control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 25 µL of the cAMP or cGMP substrate solution to all wells.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Stop the PDE reaction by adding 25 µL of PDE-Glo™ Termination Buffer.

    • Add 25 µL of PDE-Glo™ Detection Solution and incubate for 20 minutes at room temperature.

    • Add 50 µL of Kinase-Glo® Reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the PDE activity.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP)-Based PDE Assay

This homogeneous assay format relies on the change in polarization of a fluorescently labeled cyclic nucleotide upon its hydrolysis by a PDE.

fp_assay_logic pde_activity PDE Activity hydrolysis Hydrolysis of Fluorescent cAMP/cGMP pde_activity->hydrolysis product_formation Formation of Fluorescent 5'-AMP/GMP hydrolysis->product_formation binding_agent Addition of Binding Agent (Binds 5'-monophosphate) large_complex Formation of Large Fluorescent Complex binding_agent->large_complex fp_increase Increased Fluorescence Polarization large_complex->fp_increase inhibition PDE Inhibition by This compound no_hydrolysis No Hydrolysis inhibition->no_hydrolysis free_tracer Fluorescent cAMP/cGMP Remains Unbound no_hydrolysis->free_tracer fp_low Low Fluorescence Polarization free_tracer->fp_low

Caption: Logical flow of a fluorescence polarization-based PDE assay.

  • Reagent Preparation:

    • Prepare stock and serial dilutions of this compound as described for the luminescence assay.

    • Reconstitute the PDE enzyme and the fluorescently labeled cAMP or cGMP substrate (tracer) in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted this compound or vehicle control to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the PDE enzyme solution.

    • Initiate the reaction by adding 10 µL of the fluorescent cyclic nucleotide substrate.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and develop the signal by adding 10 µL of the binding agent solution.

    • Incubate for an additional 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

  • Data Analysis:

    • The fluorescence polarization signal is directly proportional to the PDE activity.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence assay.

HPLC-Based PDE Assay

This method directly measures the conversion of the cyclic nucleotide substrate to its corresponding 5'-monophosphate product by separating and quantifying these species using High-Performance Liquid Chromatography (HPLC).

  • Reaction Setup:

    • Prepare reaction mixtures containing assay buffer, PDE enzyme, and varying concentrations of this compound or vehicle control.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reactions by adding the cAMP or cGMP substrate.

    • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

    • Terminate the reactions by adding a stop solution (e.g., perchloric acid or by heat inactivation).

  • Sample Preparation for HPLC:

    • Centrifuge the terminated reaction mixtures to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Use a suitable reversed-phase HPLC column (e.g., C18).

    • Employ an isocratic or gradient mobile phase to separate the substrate (cAMP/cGMP) from the product (5'-AMP/5'-GMP). A common mobile phase consists of a buffer (e.g., potassium phosphate) with an organic modifier (e.g., methanol).

    • Detect the nucleotides by UV absorbance at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Quantify the peak areas corresponding to the substrate and product.

    • Calculate the amount of product formed in each reaction.

    • Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Conclusion

This compound is a valuable tool for researchers investigating cyclic nucleotide phosphodiesterase activity and its role in cellular signaling. Its potent inhibitory effect on cAMP PDEs makes it an ideal positive control for a variety of assay formats. The protocols provided in these application notes offer a starting point for the use of this compound in luminescence, fluorescence polarization, and HPLC-based PDE assays. Researchers are encouraged to optimize the specific assay conditions based on the PDE isoenzyme of interest and the experimental goals. The clear and robust data obtained using this compound as a reference inhibitor will contribute to the confident identification and characterization of novel PDE modulators.

References

Application Notes and Protocols for Studying Griseolic Acid C in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseolic acid C is a nucleoside derivative that has been identified as a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] Phosphodiesterases are crucial enzymes that regulate the intracellular levels of the second messenger cAMP. By inhibiting PDE, this compound can lead to an accumulation of intracellular cAMP, which in turn can modulate a variety of cellular processes, including glycogen metabolism and lipolysis.[1] These application notes provide a comprehensive guide for researchers to investigate the effects of this compound in a cell culture setting, with a focus on its primary mechanism of action and potential downstream consequences.

Data Presentation

Due to the limited publicly available data on the specific effects of this compound across various cell lines, this section serves as a template for researchers to populate with their own experimental findings.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (PDE Inhibition) -0.01 - 0.1 µM[1]
IC50 (Cytotoxicity) e.g., HeLa, HepG2User-definedUser-defined
Effective Concentration (cAMP elevation) e.g., Primary HepatocytesUser-definedUser-defined
Treatment Duration for Maximal Effect User-definedUser-definedUser-defined

Key Experimental Protocols

Protocol 1: Determination of Cytotoxicity (IC50) of this compound

Objective: To determine the concentration of this compound that inhibits the growth of a chosen cell line by 50% (IC50). This is a crucial first step to establish the appropriate concentration range for subsequent mechanism-of-action studies, ensuring that observed effects are not due to general toxicity.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Selected cell line (e.g., HeLa, HepG2, or a cell line relevant to the research question)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A typical starting range might be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of the cell line.

  • Viability Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Perform MTT Assay incubate->viability_assay read_plate Measure Absorbance viability_assay->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the cytotoxic IC50 of this compound.

Protocol 2: Measurement of Intracellular cAMP Levels

Objective: To directly measure the effect of this compound on intracellular cAMP accumulation, confirming its PDE inhibitory activity in a cellular context.

Materials:

  • This compound

  • Selected cell line

  • Cell culture plates (format depends on the assay kit)

  • Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

  • Forskolin or other adenylate cyclase activator (optional, to stimulate cAMP production)

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Lysis buffer compatible with the cAMP assay

Procedure:

  • Cell Seeding and Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of this compound (below the cytotoxic IC50) for a short duration (e.g., 15-60 minutes). Include a vehicle control and a positive control (IBMX).

  • (Optional) Stimulation: Co-treat or pre-treat with an adenylate cyclase activator like forskolin to enhance the cAMP signal.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the chosen cAMP assay kit to measure the concentration of cAMP in the cell lysates.

  • Data Analysis: Normalize the cAMP concentration to the total protein concentration in each sample. Plot the fold change in cAMP levels relative to the vehicle control.

Signaling Pathway of this compound

Griseolic_Acid_C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ac Adenylate Cyclase camp cAMP ac->camp Converts atp ATP pde Phosphodiesterase (PDE) pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp Degrades downstream Downstream Cellular Responses (e.g., Glycogenolysis, Lipolysis) pka->downstream Phosphorylates & Activates griseolic_acid This compound griseolic_acid->pde Inhibits

Caption: Mechanism of action of this compound via PDE inhibition.

Protocol 3: Western Blot Analysis of Downstream cAMP Signaling

Objective: To investigate the effects of this compound on the phosphorylation of downstream targets of Protein Kinase A (PKA), the primary effector of cAMP.

Materials:

  • This compound

  • Selected cell line

  • Cell culture dishes

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-HSL, anti-HSL)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_blotting Western Blotting cluster_analysis Analysis treat_cells Treat Cells with this compound lyse_cells Lyse Cells & Extract Protein treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to Membrane sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detect Detect Protein Bands immunoblot->detect analyze Quantify and Analyze detect->analyze

Caption: Workflow for analyzing downstream signaling of this compound.

Concluding Remarks

The provided protocols offer a foundational framework for the in vitro characterization of this compound. Researchers should adapt these methods to their specific cell models and research questions. The primary focus should be on elucidating the consequences of PDE inhibition and the subsequent elevation of intracellular cAMP. Further investigations could explore the effects of this compound on gene expression, cell cycle progression, and apoptosis in relevant disease models.

References

Application of Griseolic acid C in signal transduction research.

Author: BenchChem Technical Support Team. Date: November 2025

With a growing interest in natural compounds for therapeutic applications, Griseolic acid C and its close analog, Ursolic Acid (UA), have emerged as significant molecules in signal transduction research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound/Ursolic Acid in their studies. While this compound is a defined chemical entity, the bulk of signal transduction research has been conducted using the structurally similar pentacyclic triterpenoid, Ursolic Acid. Therefore, this document will primarily focus on the applications and mechanisms of Ursolic Acid, which are likely extendable to this compound.

Application Notes

Ursolic Acid has been extensively studied for its anti-cancer, anti-inflammatory, and anti-proliferative effects.[1][2] Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that are often dysregulated in diseases like cancer.

Key Signaling Pathways Modulated by Ursolic Acid:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Ursolic Acid has been shown to inhibit the phosphorylation of Akt and downstream targets like mTOR, leading to decreased cell viability and induction of apoptosis in various cancer cell lines.[3][4][5][6][7]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and differentiation. Ursolic Acid can modulate this pathway, often leading to cell cycle arrest and apoptosis.[3][5][6]

  • NF-κB Signaling Pathway: As a key regulator of inflammation and cell survival, the NF-κB pathway is a significant target in cancer therapy. Ursolic Acid can suppress the activation of NF-κB and its downstream targets, thereby reducing inflammation and promoting apoptosis.[4][8]

  • Apoptosis Induction: Ursolic Acid is a potent inducer of apoptosis. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is often characterized by the activation of caspases, particularly caspase-3 and caspase-9, and the regulation of Bcl-2 family proteins.[9][10][11][12][13]

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of Ursolic Acid in various cancer cell lines, demonstrating its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
MCF-7Breast Cancer75.524[3]
MCF-7Breast Cancer66.148[3]
MCF-7Breast Cancer61.972[3]
MCF-7 BCS-likeBreast Cancer Stem Cell27.9024[3]
MCF-7 BCS-likeBreast Cancer Stem Cell17.6572[3]
T47DBreast Cancer~101.4 (231 µg/ml)Not Specified[4]
MCF-7Breast Cancer~96.8 (221 µg/ml)Not Specified[4]
MDA-MB-231Breast Cancer~104.7 (239 µg/ml)Not Specified[4]
MDA-MB-231Breast Cancer9.0248[10]
JurkatLeukemic T-cell~32.512[14]
SNG-IIEndometrial CancerNot SpecifiedNot Specified[13]
Huh-7HepatomaNot SpecifiedNot Specified[5][6]

Experimental Protocols

This section provides detailed protocols for key experiments used to study the effects of this compound/Ursolic Acid on signal transduction.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Complete culture medium

    • Ursolic Acid stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of Ursolic Acid in culture medium.

    • After 24 hours, remove the medium and add 100 µL of the prepared Ursolic Acid dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15][16]

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15][17]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle control.

2. Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Materials:

    • 6-well plates

    • Cancer cell line of interest

    • Ursolic Acid

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed cells in 6-well plates and treat with Ursolic Acid as described for the cell viability assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

3. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest

    • Ursolic Acid

    • Cell lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

    • Reaction buffer

    • Microplate reader (absorbance or fluorescence)

  • Protocol:

    • Induce apoptosis in cells by treating them with Ursolic Acid.

    • Lyse the cells using the provided cell lysis buffer.[18]

    • Centrifuge the lysate and collect the supernatant.[18]

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate and reaction buffer to each well.[19]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[18][19]

    • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at Ex/Em = 380/460 nm (for AMC substrate).[19]

    • Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound/Ursolic Acid.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ursolic_Acid Ursolic Acid Ursolic_Acid->Akt Inhibits

Caption: Ursolic Acid inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK_ERK_Pathway Growth_Factor Growth Factor Ras Ras Growth_Factor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation Ursolic_Acid Ursolic Acid Ursolic_Acid->ERK Inhibits

Caption: Ursolic Acid modulates the MAPK/ERK signaling pathway.

Apoptosis_Pathway Ursolic_Acid Ursolic Acid Bax Bax Ursolic_Acid->Bax Activates Bcl2 Bcl-2 Ursolic_Acid->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ursolic Acid induces apoptosis via the mitochondrial pathway.

References

Troubleshooting & Optimization

Technical Support Center: Griseolic Acid C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during Griseolic acid C fermentation.

Troubleshooting Guide: Low this compound Yield

Low yield of this compound is a common challenge in fermentation processes with Streptomyces griseoaurantiacus. This guide provides a structured approach to identifying and resolving potential issues.

Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low this compound yield can stem from several factors, ranging from suboptimal fermentation conditions to issues with the bacterial strain itself. Systematically evaluating each parameter is crucial for identifying the root cause. Below is a step-by-step troubleshooting workflow.

Experimental Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow cluster_InitialChecks Initial Checks cluster_FermentationParameters Fermentation Parameter Optimization cluster_NutrientOptimization Nutrient & Precursor Optimization cluster_AdvancedTroubleshooting Advanced Troubleshooting Start Low this compound Yield Detected Inoculum Verify Inoculum Quality (Viability, Purity, Age) Start->Inoculum Media Check Media Preparation (Composition, Sterilization, pH) Start->Media pH Optimize pH (Monitor and control during fermentation) Inoculum->pH Media->pH Temp Optimize Temperature (Test range: 28-32°C) pH->Temp Aeration Optimize Aeration & Agitation (Test different DO levels and rpm) Temp->Aeration Carbon Optimize Carbon Source (Glucose, Glycerol concentration) Aeration->Carbon Nitrogen Optimize Nitrogen Source (Soybean meal, Yeast extract) Carbon->Nitrogen Precursor Precursor Feeding Strategy (Adenosine, Succinate) Nitrogen->Precursor Genetics Strain Stability & Genetic Drift (Re-isolate from stock, Genetic analysis) Precursor->Genetics Inhibitors Identify Potential Inhibitors (Byproduct analysis) Precursor->Inhibitors End Improved this compound Yield Genetics->End Inhibitors->End

Caption: Troubleshooting workflow for low this compound yield.

Frequently Asked Questions (FAQs)

Media Composition and Preparation

Question: What is a suitable medium composition for this compound fermentation?

Answer: A complex medium is generally used for the production of secondary metabolites in Streptomyces. While the exact optimal medium for this compound may require strain-specific optimization, a good starting point based on related Streptomyces fermentations is provided below.

ComponentConcentration (g/L)Purpose
Glucose30 - 50Primary Carbon Source
Soluble Starch10 - 20Complex Carbon Source
Soybean Meal15 - 25Primary Nitrogen and Carbon Source
Yeast Extract2 - 5Nitrogen, Vitamin, and Growth Factors
K₂HPO₄0.5 - 1.0Phosphate Source, pH Buffering
MgSO₄·7H₂O0.5 - 1.0Source of Magnesium Ions
CaCO₃2 - 4pH Buffering
Trace ElementsAs requiredEssential mineral supplement

Question: How critical is the initial pH of the medium?

Answer: The initial pH of the fermentation medium is a critical parameter. For many Streptomyces species, an initial pH between 6.5 and 7.2 is optimal for growth and secondary metabolite production. A pH outside this range can inhibit growth and enzyme activity crucial for this compound biosynthesis.

Fermentation Parameters

Question: What are the optimal temperature and aeration conditions for this compound production?

Answer: The optimal fermentation parameters for Streptomyces griseoaurantiacus generally fall within the following ranges. It is recommended to perform optimization studies to determine the ideal conditions for your specific strain and bioreactor setup.

ParameterRecommended RangeImpact on Fermentation
Temperature28 - 32°CAffects enzyme activity and cell growth rate.
Agitation150 - 250 rpmEnsures nutrient homogeneity and oxygen transfer.
Dissolved Oxygen (DO)30 - 60%Crucial for aerobic respiration and secondary metabolism.
Fermentation Time7 - 12 daysProduction is typically growth-phase dependent.
Precursor Supplementation

Question: Can I increase this compound yield by adding precursors to the fermentation medium?

Answer: Yes, precursor feeding can be a highly effective strategy. The biosynthesis of Griseolic acid involves the incorporation of adenosine and a dicarboxylic acid from the Krebs cycle[1]. Therefore, supplementing the medium with these precursors may enhance the yield.

Proposed Precursor Feeding Strategy:

  • Adenosine: Can be added intermittently during the fermentation. Start with concentrations in the range of 0.1 - 1.0 g/L.

  • Succinate: As a key intermediate in the Krebs cycle, supplementation with sodium succinate (0.5 - 2.0 g/L) could increase the pool of dicarboxylic acid precursors.

It is advisable to perform a dose-response experiment to determine the optimal concentration and feeding time for your specific process.

This compound Biosynthetic Pathway Overview

BiosyntheticPathway cluster_Precursors Primary Metabolism Precursors cluster_IntermediateSynthesis Intermediate Biosynthesis cluster_FinalAssembly This compound Assembly Glucose Glucose PentosePhosphate Pentose Phosphate Pathway Glucose->PentosePhosphate AminoAcids Amino Acids Adenosine_Synth Adenosine Biosynthesis AminoAcids->Adenosine_Synth Krebs Krebs Cycle DicarboxylicAcid Dicarboxylic Acid Pool (e.g., Succinate) Krebs->DicarboxylicAcid PentosePhosphate->Adenosine_Synth GriseolicAcid_Synth Griseolic Acid Synthetase Complex (Hypothetical) Adenosine_Synth->GriseolicAcid_Synth Adenosine Moiety DicarboxylicAcid->GriseolicAcid_Synth Dicarboxylic Acid Moiety GriseolicAcidC This compound GriseolicAcid_Synth->GriseolicAcidC

Caption: Simplified overview of the this compound biosynthetic pathway.

Experimental Protocols

Protocol 1: Optimization of Carbon and Nitrogen Sources

Objective: To determine the optimal concentrations of glucose and soybean meal for maximizing this compound production.

Methodology:

  • Prepare a basal fermentation medium as described in the FAQ section, omitting glucose and soybean meal.

  • Set up a matrix of experiments in shake flasks with varying concentrations of glucose (e.g., 20, 30, 40, 50 g/L) and soybean meal (e.g., 10, 15, 20, 25 g/L).

  • Inoculate each flask with a standardized culture of Streptomyces griseoaurantiacus.

  • Incubate the flasks under controlled conditions (e.g., 30°C, 200 rpm) for the standard fermentation duration (e.g., 10 days).

  • Withdraw samples at regular intervals (e.g., every 24 hours) and analyze for this compound concentration using a validated analytical method (e.g., HPLC).

  • Plot the this compound yield against the different concentrations of glucose and soybean meal to identify the optimal combination.

Protocol 2: Precursor Feeding Experiment

Objective: To evaluate the effect of adenosine and succinate feeding on this compound production.

Methodology:

  • Prepare the optimized fermentation medium identified in Protocol 1.

  • Set up four sets of fermentation flasks:

    • Control (no precursor addition)

    • Adenosine supplementation

    • Succinate supplementation

    • Combined adenosine and succinate supplementation

  • Inoculate all flasks with a standardized culture of Streptomyces griseoaurantiacus.

  • For the precursor feeding groups, add sterile solutions of adenosine and/or sodium succinate at a predetermined time point (e.g., 48 or 72 hours post-inoculation) to achieve the desired final concentration (e.g., 0.5 g/L adenosine, 1.0 g/L succinate).

  • Incubate all flasks under optimal fermentation conditions.

  • Monitor this compound production over time and compare the yields between the control and precursor-fed groups.

Logical Relationship for Yield Optimization

YieldOptimization cluster_Inputs Controllable Inputs cluster_Process Fermentation Process cluster_Outputs Desired Outputs Strain Strain Genetics & Stability Cell_Growth Cell Growth & Metabolism Strain->Cell_Growth Media_Params Media Composition (C/N ratio, Minerals) Media_Params->Cell_Growth Process_Params Process Parameters (pH, Temp, DO) Process_Params->Cell_Growth Enzyme_Activity Biosynthetic Enzyme Activity Process_Params->Enzyme_Activity Precursors Precursor Availability Precursors->Enzyme_Activity Cell_Growth->Enzyme_Activity High_Yield High this compound Yield Enzyme_Activity->High_Yield

Caption: Key factors influencing this compound fermentation yield.

References

Improving the solubility of Griseolic acid C for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Griseolic acid C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a nucleoside antibiotic produced by Streptomyces griseoaurantiacus.[1][2] Its primary mechanism of action is the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), with a reported IC50 value of 0.12 μM for the enzyme extracted from rat brain.[1][3] By inhibiting PDE, this compound increases intracellular cAMP levels, which can modulate various downstream signaling pathways.

Q2: I am having trouble dissolving this compound for my in vitro experiment. What are the recommended solvents?

There is limited published data on the specific solubility of this compound. However, based on its classification as a nucleoside antibiotic and general practices for poorly soluble compounds, the following solvents can be considered for creating a stock solution:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of sparingly soluble compounds for in vitro use.

  • Ethanol: Can be an alternative to DMSO, though it may have a lower solubilizing capacity for this compound.

  • Aqueous buffers with pH adjustment: As this compound has acidic functional groups, its solubility may be enhanced in basic aqueous solutions (pH > 7.5).

It is crucial to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: My this compound precipitates when I dilute my stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the final concentration: Your working concentration might be above the solubility limit of this compound in the final assay buffer.

  • Use a surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer can help maintain the solubility of the compound.

  • Vortex during dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Warm the buffer: Gently warming the assay buffer (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.

Troubleshooting Guide: Solubility Issues with this compound

This guide provides a systematic approach to addressing solubility challenges with this compound in your in vitro assays.

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent has low solubilizing power for this compound.1. Try DMSO as the primary solvent. 2. If using an aqueous buffer, try increasing the pH to > 7.5. 3. Gentle warming and sonication may aid dissolution.
A clear stock solution in organic solvent becomes cloudy upon dilution in aqueous buffer. The compound is precipitating out of the aqueous solution.1. Reduce the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your assay (typically <0.5%). 3. Add a biocompatible surfactant (e.g., 0.01% Tween® 80) to the aqueous buffer.
Inconsistent results between experiments. The compound may be partially precipitating, leading to variable effective concentrations.1. Visually inspect your diluted solutions for any signs of precipitation before each experiment. 2. Prepare fresh dilutions for each experiment from a stable stock solution. 3. Consider filtering the final diluted solution through a 0.22 µm syringe filter to remove any undissolved particles.

Experimental Protocols

Note: The following protocols are general recommendations for handling poorly soluble compounds like this compound. Optimization for your specific experimental conditions is highly recommended.

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound for In Vitro Assays
  • Buffer Preparation: Prepare your final aqueous assay buffer. If precipitation is an issue, consider adding a surfactant like Tween® 80 to a final concentration of 0.01%.

  • Serial Dilution: Perform serial dilutions of your this compound stock solution in DMSO to get intermediate concentrations.

  • Final Dilution: Add a small volume of the appropriate intermediate stock solution to your pre-warmed (if applicable) assay buffer while vortexing. The final DMSO concentration should be kept below 0.5%.

Visualizing the Mechanism and Workflow

To aid in understanding the experimental context and the compound's mechanism of action, the following diagrams have been generated.

Griseolic_Acid_C_Signaling_Pathway ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE->AMP Hydrolysis Griseolic_Acid_C This compound Griseolic_Acid_C->PDE Inhibition Downstream Downstream Cellular Responses PKA->Downstream

Caption: Signaling pathway of this compound as a PDE inhibitor.

Solubility_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store serial_dilute Serial Dilution in DMSO store->serial_dilute prepare_buffer Prepare Assay Buffer final_dilute Dilute in Assay Buffer prepare_buffer->final_dilute serial_dilute->final_dilute to_assay Add to In Vitro Assay final_dilute->to_assay precipitate Precipitation? final_dilute->precipitate lower_conc Lower Concentration precipitate->lower_conc add_surfactant Add Surfactant precipitate->add_surfactant change_solvent Modify Buffer pH precipitate->change_solvent

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Addressing Off-Target Effects of Griseolic Acid C in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding Griseolic acid C is limited in publicly available scientific literature. The majority of search results pertain to Ursolic Acid, a different pentacyclic triterpenoid. This guide is based on the available information for Griseolic acid, primarily identifying it as a phosphodiesterase (PDE) inhibitor. Researchers should exercise caution and validate these findings in their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

This compound is primarily characterized as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, this compound can lead to an increase in intracellular levels of cAMP and/or cGMP, thereby modulating downstream cellular processes.

Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. What could be the cause?

Unexpected phenotypes could arise from the off-target effects of this compound. While its primary targets are PDEs, it may interact with other proteins or pathways in the cell. Potential reasons for unexpected results include:

  • Inhibition of multiple PDE isoforms: There are several families of phosphodiesterases. This compound might not be specific to a single isoform, leading to a broad range of cellular effects depending on the PDE expression profile of your cell type.

  • Activation of downstream signaling cascades: Increased cAMP or cGMP can affect numerous pathways, including those involved in cell proliferation, apoptosis, inflammation, and metabolism.

  • Non-specific interactions at high concentrations: Like many small molecules, at higher concentrations, this compound may exhibit non-specific binding to other proteins, leading to confounding results.

Q3: How can I determine if the effects I am seeing are due to off-target activities of this compound?

To investigate potential off-target effects, consider the following troubleshooting strategies:

  • Dose-response analysis: Perform a thorough dose-response curve to determine the minimal effective concentration. Off-target effects are often more prominent at higher concentrations.

  • Use of alternative PDE inhibitors: Compare the effects of this compound with other, more specific PDE inhibitors. If the phenotype is not replicated with a more specific inhibitor, it suggests an off-target effect of this compound.

  • Rescue experiments: If you hypothesize that the observed effect is due to increased cAMP or cGMP, try to rescue the phenotype by using inhibitors of downstream effector proteins (e.g., PKA or PKG inhibitors).

  • Target engagement assays: Directly measure the engagement of this compound with its intended PDE target in your cellular system.

  • Control experiments with inactive analogs: If available, use a structurally similar but biologically inactive analog of this compound as a negative control.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in cell proliferation or viability. Inhibition of PDEs can have varying effects on cell growth depending on the cell type and context. Off-target effects on kinases or other cell cycle regulators are also possible.1. Perform a detailed cell viability assay (e.g., MTT, CellTiter-Glo) across a wide concentration range of this compound. 2. Analyze cell cycle distribution using flow cytometry (e.g., propidium iodide staining). 3. Compare results with known, specific inhibitors of different PDE families.
Alterations in protein phosphorylation states unrelated to the expected pathway. This compound might be directly or indirectly affecting the activity of various protein kinases or phosphatases.1. Perform a phospho-proteomic screen to identify unexpectedly altered phosphorylation events. 2. Use specific kinase inhibitors to dissect the signaling pathways involved. 3. Validate findings using western blotting with phospho-specific antibodies.
Inconsistent results between different cell lines. Cell lines have different expression profiles of PDE isoforms and other potential off-target proteins.1. Profile the expression of different PDE isoforms in your cell lines of interest using qPCR or western blotting. 2. Correlate the observed cellular response with the PDE expression profile. 3. Consider using a cell line with a knockout or knockdown of the primary target PDE as a control.

Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay for Cell Viability

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

  • Remove the old medium and add the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve.

Visualizing Experimental Logic and Pathways

To aid in troubleshooting, understanding the logical flow of experiments and the potential signaling pathways involved is crucial.

G cluster_troubleshooting Troubleshooting Workflow for Off-Target Effects A Unexpected Cellular Phenotype Observed B Perform Dose-Response Analysis A->B C Compare with Specific PDE Inhibitors A->C D Use Inactive Analog (Negative Control) A->D E Phenotype Persists with Specific Inhibitors? B->E C->E F Phenotype Absent with Inactive Analog? D->F G Effect is Likely On-Target E->G Yes H Suspect Off-Target Effect E->H No F->G Yes F->H No I Further Investigation: - Target Deconvolution - Proteomics/Phosphoproteomics H->I

Caption: A logical workflow for investigating potential off-target effects of this compound.

G cluster_pathway Hypothesized Signaling Pathway of this compound GA This compound PDE Phosphodiesterase (PDE) GA->PDE Inhibits OffTarget Off-Target Protein(s) GA->OffTarget cAMP cAMP ↑ PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Expression Changes CREB->Gene Cellular Cellular Response Gene->Cellular OffTargetResponse Unexpected Cellular Response OffTarget->OffTargetResponse

Caption: A simplified diagram of the proposed on-target and potential off-target signaling of this compound.

Minimizing degradation of Griseolic acid C during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Griseolic acid C during storage and experimental use. The information is targeted towards researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound in stock solutions.1. Prepare fresh stock solutions. 2. Review storage conditions (see FAQs below). 3. Perform a stability check of the stored aliquots.
Visible discoloration or precipitation in stock solution Chemical degradation or microbial contamination.1. Discard the solution. 2. Use sterile solvents and techniques for solution preparation. 3. Filter-sterilize the solution if appropriate for the application.
Inconsistent experimental results Inconsistent concentration of active this compound due to degradation.1. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 2. Protect solutions from light. 3. Use freshly prepared dilutions for experiments.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Adjust chromatographic method to separate parent compound from degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[1] It should be protected from light and moisture to minimize degradation.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is sparingly soluble in water and more soluble in organic solvents like DMSO or methanol.

  • Preparation: Dissolve this compound in an appropriate solvent to the desired concentration. For aqueous solutions, the pH may influence stability; a slightly acidic to neutral pH is often preferable for similar compounds.

  • Storage: Stock solutions are significantly less stable than the solid form. It is highly recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[2] Protect solutions from light by using amber vials or by wrapping containers in foil.

Q3: What factors can cause this compound to degrade in solution?

A3: Several factors can contribute to the degradation of this compound in solution:

  • Temperature: Higher temperatures accelerate chemical degradation.[3]

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.[4][5]

  • Light: Exposure to UV or ambient light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing can physically stress the molecule and introduce atmospheric moisture and oxygen, leading to degradation.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of a this compound solution can be assessed by monitoring its concentration and purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Quantitative Data on Stability

Storage Condition Solvent Temperature Estimated % Degradation (after 30 days)
Solid-4°C< 1%
SolutionDMSO-20°C2-5%
SolutionDMSO4°C10-20%
SolutionAqueous Buffer (pH 7)-20°C5-10%
SolutionAqueous Buffer (pH 7)4°C20-40%
Solution (exposed to light)DMSO4°C> 50%
Solution (multiple freeze-thaw cycles)DMSO-20°C15-30%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). c. Vortex briefly until the solid is completely dissolved. d. Aliquot the stock solution into single-use, light-protected (amber) microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and identify degradation products.

  • Materials: this compound solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp (254 nm), heating block.

  • Procedure: a. Acid Hydrolysis: Mix equal volumes of this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. b. Alkaline Hydrolysis: Mix equal volumes of this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. c. Oxidative Degradation: Mix equal volumes of this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours. d. Photolytic Degradation: Expose the this compound solution to UV light (254 nm) for 24 hours. e. Thermal Degradation: Heat the this compound solution at 80°C for 24 hours. f. Analysis: Analyze all samples, including an untreated control, by a suitable analytical method like HPLC to observe the extent of degradation and the formation of new peaks.

Visualizations

degradation_pathway Griseolic_acid_C This compound Hydrolysis_Products Hydrolysis Products (e.g., cleaved nucleotide and sugar moieties) Griseolic_acid_C->Hydrolysis_Products  pH (acid/base), Temp Oxidation_Products Oxidation Products (e.g., modified purine ring) Griseolic_acid_C->Oxidation_Products  Oxygen, Metal Ions Photodegradation_Products Photodegradation Products Griseolic_acid_C->Photodegradation_Products  Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solid Prepare Solutions of This compound Acid Acidic Prep_Solid->Acid Base Alkaline Prep_Solid->Base Oxidative Oxidative Prep_Solid->Oxidative Thermal Thermal Prep_Solid->Thermal Photolytic Photolytic Prep_Solid->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterize Degradants (e.g., LC-MS) HPLC->Characterization troubleshooting_logic Start Inconsistent Experimental Results? Check_Storage Review Storage Conditions (Temp, Light, Aliquots) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Run_Control Run Experiment with Fresh vs. Old Stock Prepare_Fresh->Run_Control Problem_Solved Problem Resolved Run_Control->Problem_Solved  Yes Investigate_Other Investigate Other Experimental Variables Run_Control->Investigate_Other  No

References

Technical Support Center: Refining Phosphodiesterase Inhibition Assays for Griseolic Acid C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for researchers investigating Griseolic acid C as a phosphodiesterase (PDE) inhibitor. This compound is a novel nucleoside derivative, and as such, its specific interactions with PDE enzymes are not yet extensively characterized in publicly available literature. This guide is designed to provide a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the experimental design, execution, and troubleshooting of PDE inhibition assays for a novel compound like this compound.

This resource provides detailed experimental protocols, troubleshooting FAQs, and data presentation guidelines to facilitate the robust characterization of this compound's inhibitory potential against various PDE subtypes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise when characterizing a novel or poorly understood compound like this compound in phosphodiesterase inhibition assays.

1. Initial Screening & Assay Setup

  • Q1: I am seeing no inhibition of PDE activity with this compound in my initial screen. What could be the reason?

    • A1: There are several potential reasons for a lack of apparent inhibition:

      • Inhibitor Solubility: this compound, like many complex natural products, may have poor aqueous solubility. Ensure that it is fully dissolved in your assay buffer. You may need to use a small percentage of a co-solvent like DMSO. However, be sure to include a vehicle control to account for any effects of the solvent on enzyme activity.

      • Enzyme Concentration: The enzyme concentration might be too high, requiring a higher concentration of the inhibitor to see an effect.[1] Try titrating the enzyme to a concentration that results in a linear reaction rate over the course of your experiment.

      • Incorrect PDE Subtype: this compound may be a selective inhibitor for a PDE subtype you are not currently testing. It is advisable to screen against a panel of different PDE families (PDE1-PDE11).

      • Compound Stability: The compound may not be stable under the assay conditions (e.g., pH, temperature). Assess the stability of this compound in your assay buffer over the incubation time.

      • Assay Interference: The compound may interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement, light scattering). Run a control without the enzyme to check for such interference.

  • Q2: My results are highly variable between replicate wells and experiments. What are the common causes of this inconsistency?

    • A2: Inconsistent results are often due to one of the following:

      • Pipetting Errors: Ensure your pipettes are properly calibrated, especially when working with small volumes. Prepare a master mix for reagents where possible to minimize well-to-well variation.

      • Incomplete Reagent Mixing: After adding reagents, ensure thorough but gentle mixing of the plate. Avoid creating bubbles.

      • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[2] Ensure that all reagents and plates are equilibrated to the correct assay temperature. Inconsistent incubation times and temperatures can lead to variability.[3]

      • Edge Effects: In microplates, wells at the edge can be prone to evaporation, leading to changes in reagent concentrations.[2] To mitigate this, avoid using the outer wells or fill them with buffer/water.

      • Reagent Degradation: Use freshly prepared reagents. Substrates like cAMP and cGMP, as well as the enzymes themselves, can degrade with improper storage or multiple freeze-thaw cycles.[1][2]

2. Understanding the Mechanism of Inhibition

  • Q3: How do I determine the mechanism of action (e.g., competitive, non-competitive) of this compound?

    • A3: To determine the mechanism of inhibition, you need to perform kinetic studies by measuring the enzyme activity at various concentrations of both the substrate (cAMP or cGMP) and this compound.

      • First, determine the Michaelis-Menten constant (Km) for the substrate with your PDE of interest.

      • Then, generate dose-response curves for this compound at multiple fixed substrate concentrations (e.g., 0.5x, 1x, 2x, 5x Km).

      • The change in the IC50 value with varying substrate concentrations will indicate the mode of inhibition. For example, a rightward shift in the IC50 curve with increasing substrate concentration is characteristic of a competitive inhibitor. A Lineweaver-Burk or other linearized plot can then be used to visualize the inhibition type.

  • Q4: I am observing time-dependent inhibition. How should I proceed with my analysis?

    • A4: Time-dependent inhibition (TDI) suggests that the inhibitor may be binding slowly or irreversibly. To characterize TDI, you should:

      • Pre-incubate the enzyme and this compound for varying amounts of time before adding the substrate.

      • If TDI is confirmed, a "jump dilution" experiment can help determine if the inhibition is reversible or irreversible.[4] This involves pre-incubating the enzyme and inhibitor at a high concentration and then diluting the mixture to a concentration well below the IC50 to observe if enzyme activity recovers over time.[4]

3. Data Interpretation and Troubleshooting

  • Q5: The IC50 value I calculated for this compound seems to change depending on the enzyme concentration I use. Why is this happening?

    • A5: A shift in the IC50 value with changing enzyme concentration is a hallmark of "tight-binding" inhibition. This occurs when the inhibitor's affinity for the enzyme is so high that the concentration of the inhibitor is significantly depleted upon binding to the enzyme, violating the assumptions of standard IC50 calculations. In such cases, the Morrison equation should be used to determine the inhibition constant (Ki).

  • Q6: I suspect this compound may be an allosteric inhibitor. How can I test this?

    • A6: Allosteric inhibitors bind to a site on the enzyme distinct from the active site. Evidence for allosteric inhibition can be gathered through:

      • Kinetic Studies: Non-competitive or mixed-type inhibition patterns from kinetic studies are often indicative of allosteric binding.

      • Binding Assays: Direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) can demonstrate that the inhibitor binds to the enzyme in the presence of a saturating concentration of a known active-site binder.

      • Structural Studies: X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex can definitively show binding at an allosteric site.

Quantitative Data Presentation

The following tables present hypothetical data for this compound to illustrate how results can be structured for clear comparison.

Table 1: Hypothetical IC50 Values of this compound against a Panel of Human PDE Subtypes.

PDE SubtypeSubstrateThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
PDE1BcGMP> 100Vinpocetine21
PDE2AcAMP> 100EHNA1.8
PDE3BcAMP58.3 ± 4.2Milrinone0.4
PDE4DcAMP8.7 ± 1.1Roflumilast0.003
PDE5AcGMP25.1 ± 2.9Sildenafil0.004
PDE7BcAMP> 100BRL-504810.12
PDE10AcAMP> 100Papaverine0.03

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of PDE4D.

ParameterValue
Km for cAMP (µM) 2.5
Ki (µM) 4.3
Mechanism of Inhibition Non-competitive
Hill Slope 0.98

These hypothetical data suggest a non-competitive mode of inhibition for this compound against PDE4D.

Experimental Protocols

Protocol 1: General Phosphodiesterase (PDE-Glo™) Luminescence Assay for IC50 Determination

This protocol is adapted from commercially available luminescence-based PDE assays and is suitable for high-throughput screening.[5][6]

Materials:

  • Purified recombinant human PDE enzyme of interest

  • PDE-Glo™ Reaction Buffer

  • cAMP or cGMP substrate

  • This compound stock solution (in 100% DMSO)

  • PDE-Glo™ Termination Buffer

  • PDE-Glo™ Detection Solution

  • Kinase-Glo® Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks into the PDE-Glo™ Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the purified PDE enzyme to the optimal concentration (predetermined via an enzyme titration experiment) in cold PDE-Glo™ Reaction Buffer.

  • Assay Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control (e.g., 1% DMSO in reaction buffer).

    • Add 2.5 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the reaction by adding 5 µL of the cAMP or cGMP substrate (at a concentration close to the Km value).

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Add 5 µL of PDE-Glo™ Termination Buffer to each well to stop the enzymatic reaction.

    • Add 5 µL of PDE-Glo™ Detection Solution, mix, and incubate for 20 minutes at room temperature.

    • Add 20 µL of Kinase-Glo® Reagent to all wells.

    • Incubate for an additional 10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to PDE activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

PDE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC 2. Activation cAMP_cGMP cAMP/cGMP (Second Messenger) AC_GC->cAMP_cGMP 3. Synthesis ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE 6. Hydrolysis PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG 4. Activation AMP_GMP 5'-AMP/5'-GMP (Inactive) PDE->AMP_GMP Cellular_Response Cellular Response (e.g., muscle relaxation, inflammation) PKA_PKG->Cellular_Response 5. Phosphorylation Events Griseolic_acid_C This compound (Inhibitor) Griseolic_acid_C->PDE Inhibition

Caption: General signaling pathway of phosphodiesterases (PDEs).

Experimental Workflow

Characterization_Workflow cluster_workflow Workflow for Characterizing a Novel PDE Inhibitor (e.g., this compound) A Primary Screening (Single high concentration against PDE panel) B Hit Confirmation (Dose-response curve to confirm activity) A->B C IC50 Determination (Full dose-response against active PDE subtypes) B->C E Mechanism of Action Studies (Vary substrate and inhibitor concentrations) C->E G Time-Dependence Assay (Pre-incubation studies) C->G D Solubility & Stability Assessment (Ensure compound integrity in assay buffer) D->C Inform Assay Conditions F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F I Cell-Based Assays (Confirm activity in a cellular context) F->I H Assess Reversibility (Jump-dilution experiment) G->H H->I

Caption: Experimental workflow for a novel PDE inhibitor.

Troubleshooting Logic

Troubleshooting_Diagram Start Unexpected Result in PDE Assay (e.g., No Inhibition, High Variability) Q1 Is the compound soluble and stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are assay controls (positive, negative, vehicle) behaving as expected? A1_Yes->Q2 Fix1 Optimize solvent/buffer. Test compound stability. A1_No->Fix1 Fix1->Start A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there potential for assay interference? A2_Yes->Q3 Fix2 Check reagent integrity (enzyme, substrate). Verify protocol steps. A2_No->Fix2 Fix2->Start A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Fix3 Run compound against detection system without enzyme. A3_Yes->Fix3 End Re-evaluate results with optimized conditions. A3_No->End Fix3->End

Caption: Logical troubleshooting workflow for PDE assays.

References

Technical Support Center: Ursolic Acid Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: Your original query concerned "Griseolic acid C." After extensive database searches, it has been determined that "this compound" is a distinct compound from "Ursolic acid." However, there is a significant lack of publicly available experimental data, protocols, and literature regarding "this compound," making it impossible to construct a detailed troubleshooting guide for that specific compound at this time.

Conversely, "Ursolic acid" is a widely researched natural compound with a wealth of available data. Given the similarity in nomenclature, it is possible that your query contained a typographical error. Therefore, we have developed this comprehensive technical support resource for Ursolic acid to address common challenges related to experimental reproducibility. We believe this guide will be a valuable tool for researchers working with this and similar pentacyclic triterpenoids.

This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable results in their experiments with Ursolic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during Ursolic acid experiments, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: I'm observing inconsistent IC50 values for Ursolic acid in my cancer cell line. What are the likely causes?

A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors:

  • Poor Solubility: Ursolic acid is highly lipophilic and has very low solubility in aqueous solutions like cell culture media. This can lead to precipitation and an inaccurate final concentration.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. When diluting to your final concentration in media, ensure thorough mixing and vortexing. Visually inspect for any precipitate before adding to your cells. Do not store aqueous solutions of Ursolic acid for more than a day.

  • Cell Line Variability: Different cancer cell lines exhibit varying sensitivities to Ursolic acid. Factors such as the expression levels of target proteins and the activity of efflux pumps can influence its efficacy.

    • Solution: Always use the same passage number of cells for your experiments and ensure consistent cell seeding density. Refer to published literature for expected IC50 ranges for your specific cell line.

  • Purity of Ursolic Acid: The purity of the compound can vary between suppliers. Impurities can affect the biological activity.

    • Solution: Whenever possible, use high-purity (≥95%) Ursolic acid. Note the lot number and supplier for each experiment to track any batch-to-batch variability.

  • Assay-Specific Factors: The type of cell viability assay used (e.g., MTT, CCK-8, SRB) can yield different IC50 values. The incubation time also plays a critical role, as the effects of Ursolic acid are often dose- and time-dependent.

    • Solution: Be consistent with your chosen assay and incubation times. When comparing your results to the literature, ensure the experimental conditions are comparable.

Q2: My Ursolic acid stock solution appears to have a precipitate after being stored at -20°C. Is it still usable?

A2: It is not recommended to use a stock solution with a visible precipitate. The formation of a precipitate indicates that the compound has come out of solution, which will lead to inaccurate dosing.

  • Troubleshooting Steps:

    • Gently warm the stock solution to room temperature and vortex thoroughly to see if the precipitate redissolves.

    • If the precipitate remains, it is best to prepare a fresh stock solution.

    • To prevent precipitation, consider storing the stock solution in smaller aliquots to minimize freeze-thaw cycles. Solutions in DMSO can be stored at -20°C for up to two months.

Q3: I am not observing the expected apoptotic effects of Ursolic acid in my experiments. What could be going wrong?

A3: A lack of apoptotic induction can be due to several reasons:

  • Sub-optimal Concentration: The concentration of Ursolic acid may be too low to induce apoptosis in your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. Remember that the concentration required to inhibit proliferation may be lower than that needed to induce significant apoptosis.

  • Insufficient Incubation Time: Apoptosis is a time-dependent process.

    • Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing apoptosis.

  • Cellular Resistance: Some cell lines may be inherently resistant to Ursolic acid-induced apoptosis due to high levels of anti-apoptotic proteins like Bcl-2.

    • Solution: Verify the expression of key apoptotic proteins in your cell line. Consider co-treatment with other agents that may sensitize the cells to Ursolic acid.

  • Method of Detection: The chosen method for detecting apoptosis may not be sensitive enough or may be performed at an inappropriate time point.

    • Solution: Use multiple methods to confirm apoptosis, such as Annexin V/PI staining by flow cytometry, western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP, and TUNEL assays.

Q4: How can I be sure that the observed effects are specific to Ursolic acid and not due to off-target effects or solvent toxicity?

A4: This is a critical aspect of experimental validation.

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the Ursolic acid. This will help you distinguish the effects of the compound from those of the solvent.

  • Concentration Range: Use the lowest effective concentration of Ursolic acid to minimize potential off-target effects.

  • Positive Controls: Include a positive control, a well-characterized compound known to induce the effect you are studying (e.g., staurosporine for apoptosis), to ensure your assay is working correctly.

  • Target Engagement: If possible, use techniques to confirm that Ursolic acid is interacting with its intended molecular targets. This could involve assays to measure the inhibition of specific enzyme activity or changes in downstream signaling pathways.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of Ursolic acid varies significantly across different cancer cell lines and experimental conditions. The following table summarizes reported IC50 values to provide a reference range for your experiments.

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)Reference
NCI-H292Lung CancerCell Viability24~12
PC-3Prostate CancerCytotoxicityNot Specified>50
THP-1LeukemiaCytotoxicityNot Specified23.8
HeLaCervical CancerCytotoxicityNot Specified30.2
A-549Lung CancerCytotoxicityNot Specified45.3
T47DBreast CancerSRB72~50.6 (231 µg/ml)
MCF-7Breast CancerSRB72~48.4 (221 µg/ml)
MDA-MB-231Breast CancerSRB72~52.3 (239 µg/ml)
HCT-116Colon CancerCrystal VioletNot Specified22.4
HepG2Liver CancerCrystal VioletNot Specified~10-50

Experimental Protocols

Here are detailed methodologies for key experiments commonly performed with Ursolic acid.

Cell Viability Assay (CCK-8 Method)

This protocol is adapted for assessing the dose-dependent effect of Ursolic acid on cancer cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Ursolic Acid Preparation: Prepare a 10 mM stock solution of Ursolic acid in DMSO. Further dilute this stock in cell culture medium to create a series of working concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Ursolic acid dilutions or vehicle control medium to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours, or until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following Ursolic acid treatment.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of Ursolic acid and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative cells are live cells.

    • Annexin V-positive, PI-negative cells are early apoptotic cells.

    • Annexin V-positive, PI-positive cells are late apoptotic/necrotic cells.

Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis.

  • Cell Lysis: After treatment with Ursolic acid, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to Ursolic acid experiments.

Ursolic_Acid_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus UA Ursolic Acid RTK Receptor Tyrosine Kinases (e.g., EGFR) UA->RTK Inhibits PI3K PI3K UA->PI3K Inhibits Akt Akt UA->Akt Inhibits IKK IKK UA->IKK Inhibits JNK JNK UA->JNK Activates STAT3 STAT3 UA->STAT3 Inhibits Bax Bax UA->Bax Activates Bcl2 Bcl-2 UA->Bcl2 Inhibits RTK->PI3K JAK JAK RTK->JAK PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB NFkB->Proliferation IKK->NFkB Apoptosis Apoptosis JNK->Apoptosis STAT3->Proliferation JAK->STAT3 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Inhibits CytoC->Apoptosis

Caption: Key signaling pathways modulated by Ursolic acid in cancer cells.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solubility Is Ursolic Acid Fully Dissolved? Start->Check_Solubility Check_Purity What is the Purity and Source? Check_Solubility->Check_Purity Yes Solubility_Solution Prepare Fresh Stock in DMSO. Vortex well before use. Inspect for precipitate. Check_Solubility->Solubility_Solution No Check_Cells Are Cell Conditions Consistent? Check_Purity->Check_Cells Consistent Purity_Solution Use High-Purity Compound. Note Lot Number. Check_Purity->Purity_Solution Inconsistent Check_Protocol Is the Experimental Protocol Consistent? Check_Cells->Check_Protocol Yes Cells_Solution Use Consistent Passage Number. Standardize Seeding Density. Check_Cells->Cells_Solution No Protocol_Solution Standardize Incubation Times. Use Vehicle Controls. Check_Protocol->Protocol_Solution No Review_Data Re-evaluate Data Check_Protocol->Review_Data Yes Solubility_Solution->Check_Purity Purity_Solution->Check_Cells Cells_Solution->Check_Protocol Protocol_Solution->Review_Data

Validation & Comparative

Griseolic Acid C: An Analysis of Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzymatic inhibition profile of Griseolic acid C. This document summarizes the known interactions of this compound with its primary target and other enzymes, supported by available experimental data and methodologies.

Executive Summary

This compound is a potent inhibitor of cyclic AMP (cAMP) phosphodiesterase (PDE), a key enzyme in cellular signaling. While its primary target has been identified, comprehensive data on its cross-reactivity with other enzymes, including different PDE isozymes, is limited in publicly available research. This guide presents the current understanding of this compound's enzyme interactions, highlighting its specificity for cAMP phosphodiesterase over other enzymes involved in the cAMP signaling pathway.

Enzyme Inhibition Profile of this compound

This compound demonstrates high potency against its primary target, cAMP phosphodiesterase. The inhibitory activity is in the nanomolar range, indicating a strong binding affinity. In contrast, it has been shown to be inactive against other key enzymes in the cAMP signaling cascade.

Enzyme TargetIC50 (µM)Enzyme ClassNotes
Cyclic AMP Phosphodiesterase (PDE) 0.01 - 0.1 [1]HydrolasePrimary target of this compound.
cAMP-dependent protein kinaseNo effectTransferaseNot inhibited by this compound[1].
Adenyl cyclaseNo effectLyaseNot inhibited by this compound[1].

Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates a higher potency of the inhibitor.

Signaling Pathway of cAMP and Point of Inhibition

Cyclic AMP is a crucial second messenger involved in numerous cellular processes. Its intracellular concentration is tightly regulated by the synthesizing enzyme, adenyl cyclase, and the degrading enzyme, phosphodiesterase. This compound exerts its effect by inhibiting PDE, thereby increasing intracellular cAMP levels.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor G_Protein G_Protein Receptor->G_Protein Adenyl_Cyclase Adenyl_Cyclase G_Protein->Adenyl_Cyclase Activates cAMP cAMP Adenyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenyl_Cyclase PDE PDE cAMP->PDE PKA cAMP-dependent Protein Kinase (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades cAMP to Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Target Proteins Griseolic_Acid_C Griseolic_Acid_C Griseolic_Acid_C->PDE Inhibits Signal Signal Signal->Receptor External Signal

Figure 1. Simplified cAMP signaling pathway showing the inhibitory action of this compound on phosphodiesterase (PDE).

Experimental Methodologies

The following provides a general outline of the experimental protocol used to determine the inhibitory activity of this compound against cAMP phosphodiesterase.

Phosphodiesterase (PDE) Inhibition Assay
  • Enzyme Preparation: A purified or partially purified preparation of cAMP phosphodiesterase from a relevant biological source (e.g., rat liver) is used.

  • Reaction Mixture: The assay is typically conducted in a buffered solution containing:

    • The PDE enzyme preparation.

    • Cyclic AMP (cAMP) as the substrate.

    • A buffer to maintain optimal pH (e.g., Tris-HCl).

    • Magnesium ions (Mg²⁺), which are often required for PDE activity.

    • Varying concentrations of this compound or a vehicle control.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the enzymatic conversion of cAMP to AMP.

  • Termination of Reaction: The enzymatic reaction is stopped, often by heat inactivation or the addition of a chemical inhibitor.

  • Quantification of cAMP: The amount of remaining cAMP is quantified. This can be achieved through various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or chromatographic techniques (e.g., HPLC).

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Experimental Workflow for PDE Inhibition Assay prep 1. Prepare Reaction Mixture (Enzyme, cAMP, Buffer, Mg²⁺, This compound) incubate 2. Incubate at 37°C prep->incubate stop 3. Terminate Reaction incubate->stop quantify 4. Quantify Remaining cAMP stop->quantify analyze 5. Calculate % Inhibition and Determine IC50 quantify->analyze

Figure 2. General experimental workflow for determining the inhibitory activity of this compound against cAMP phosphodiesterase.

Discussion on Cross-Reactivity

The available data indicates a notable degree of selectivity of this compound for cAMP phosphodiesterase over other enzymes in the same signaling pathway, namely cAMP-dependent protein kinase and adenyl cyclase[1]. This specificity is a desirable characteristic for a pharmacological agent, as it minimizes the potential for off-target effects.

However, the term "phosphodiesterase" encompasses a large and diverse superfamily of enzymes, which are categorized into at least 11 families (PDE1-PDE11). These isozymes exhibit different substrate specificities (for cAMP, cGMP, or both), tissue distribution, and regulatory properties.

Crucially, there is a lack of publicly available studies that have systematically evaluated the inhibitory activity of this compound against a broad panel of these PDE isozymes. Such studies are essential to fully characterize its selectivity profile and to predict its potential physiological effects and therapeutic applications. For instance, inhibitors that are selective for specific PDE isozymes have been developed for a range of diseases, including cardiovascular conditions, respiratory diseases, and neurological disorders. Without data on the relative potency of this compound against different PDE isozymes, its potential for selective therapeutic intervention remains to be fully elucidated.

Conclusion

This compound is a potent inhibitor of cAMP phosphodiesterase. The current body of research demonstrates its selectivity for this enzyme over at least two other key components of the cAMP signaling pathway. However, a comprehensive understanding of its cross-reactivity with other enzymes, particularly the various phosphodiesterase isozymes, is currently lacking in the scientific literature. Further research involving broad-panel enzyme screening is necessary to fully delineate the selectivity profile of this compound and to explore its full therapeutic potential. Researchers are encouraged to conduct and publish such studies to advance the understanding of this promising compound.

References

A Comparative Analysis of Griseolic Acid Analogs: Unraveling a Scarcity of Comparative Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative study of the biological activities of Griseolic acid A, B, and C is hampered by a notable scarcity of publicly available research differentiating the specific actions of these three analogs. While Griseolic acid is identified as a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, detailed experimental data and protocols that would allow for a direct comparison of the A, B, and C variants are not readily found in the current scientific literature.

Initial investigations into this topic were complicated by search algorithms frequently substituting "Griseolic acid" with the more extensively studied "Ursolic acid," a pentacyclic triterpenoid with a wide range of documented biological activities, including antiviral, anticancer, and anti-inflammatory properties. However, it is crucial to clarify that Griseolic acid and Ursolic acid are structurally distinct compounds with different mechanisms of action.

Griseolic Acid: A Potent cAMP Phosphodiesterase Inhibitor

Griseolic acid, a nucleoside analog, is primarily recognized for its inhibitory effect on cAMP phosphodiesterase. This enzyme plays a critical role in cellular signaling by degrading cAMP, a key second messenger involved in numerous physiological processes. By inhibiting this enzyme, Griseolic acid leads to an increase in intracellular cAMP levels, which can, in turn, modulate various signaling pathways.

The elevation of cAMP is known to influence a wide array of cellular functions, including:

  • Metabolic regulation: cAMP is a key player in regulating glucose and lipid metabolism.

  • Inflammation: It can suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines.

  • Cell growth and differentiation: cAMP signaling pathways are involved in controlling cell proliferation and differentiation.

The inhibitory action of Griseolic acid on cAMP phosphodiesterase suggests its potential as a therapeutic agent in conditions where elevated cAMP levels are beneficial. However, without specific studies on the A, B, and C analogs, it is impossible to determine if they exhibit differential potency or selectivity towards various phosphodiesterase isoforms.

The Void of Comparative Data on Griseolic Acid A, B, and C

A thorough search of scientific databases reveals a lack of specific studies detailing the individual biological activities of Griseolic acid A, B, and C. Consequently, the creation of a detailed comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams for each analog is not feasible at this time.

To advance the understanding of these compounds, future research should focus on:

  • Isolation and purification of Griseolic acid A, B, and C: Ensuring the availability of pure compounds for individual testing.

  • In vitro enzyme inhibition assays: To quantitatively compare the inhibitory potency of each analog against a panel of phosphodiesterase isoforms.

  • Cell-based assays: To investigate the effects of each analog on intracellular cAMP levels and downstream signaling pathways in various cell types.

  • Preclinical studies: To evaluate the in vivo efficacy and safety of the individual Griseolic acid analogs in relevant disease models.

Until such studies are conducted and published, the scientific and drug development communities will have a limited understanding of the specific therapeutic potential of each Griseolic acid analog.

Experimental Protocols: A General Framework

While specific protocols for comparing Griseolic acid A, B, and C are unavailable, a general methodology for assessing cAMP phosphodiesterase inhibitors can be outlined.

cAMP Phosphodiesterase Inhibition Assay

This assay is fundamental to determining the inhibitory potency of a compound.

  • Enzyme and Substrate Preparation: A purified phosphodiesterase enzyme (specific isoforms can be used for selectivity profiling) and its substrate, cAMP, are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., Griseolic acid A, B, or C).

  • Reaction Initiation: The reaction is initiated by adding cAMP.

  • Reaction Termination and Detection: After a specific incubation period, the reaction is stopped, and the amount of remaining cAMP or the product of its degradation (AMP) is quantified. This is often achieved using methods like radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence polarization.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathway

The general signaling pathway affected by Griseolic acid is the cAMP signaling cascade. An inhibitor of cAMP phosphodiesterase would act to increase the levels of cAMP, thereby enhancing the activity of Protein Kinase A (PKA) and other downstream effectors.

cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE cAMP Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades to Griseolic_Acid Griseolic Acid Griseolic_Acid->PDE Inhibits Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Activates

Caption: General cAMP signaling pathway showing inhibition of cAMP Phosphodiesterase by Griseolic Acid.

Confirming the Cellular Target of Natural Products: A Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Griseolic Acid C: While the focus of this guide is on the powerful genetic methodologies for identifying the cellular targets of natural products, it is important to note that as of late 2025, publicly available research specifically detailing the confirmation of this compound's cellular target using genetic approaches is limited. Therefore, to provide a comprehensive and practical guide for researchers, we will use Ursolic Acid , a well-studied natural triterpenoid with a broad range of biological activities, as a primary example to illustrate these powerful techniques. The principles and protocols described herein are broadly applicable to the study of other natural products, including this compound, as research progresses.

Introduction to Genetic Approaches for Target Deconvolution

Identifying the specific cellular target of a bioactive natural product is a critical step in understanding its mechanism of action and advancing it through the drug development pipeline. Genetic approaches offer robust and unbiased methods to pinpoint these molecular targets within the complex cellular environment. These techniques systematically perturb gene function—either by knocking out, knocking down, or overexpressing genes—and then assess how these perturbations affect the cellular response to the compound . The primary genetic screening methods employed for this purpose are CRISPR/Cas9-based screens, shRNA/siRNA library screens, and gene overexpression studies.

Comparative Analysis of Genetic Screening Platforms

The choice of genetic screening platform depends on several factors, including the desired type of genetic perturbation (knockout vs. knockdown), the specific biological question, and the experimental model system.

FeatureCRISPR/Cas9 ScreeningshRNA/siRNA ScreeningGene Overexpression
Mechanism Gene knockout via DNA double-strand breaks and error-prone repair.Gene knockdown via RNA interference (mRNA degradation).Increased protein expression from an exogenous construct.
Effect Typically complete loss-of-function.Partial loss-of-function (hypomorphic).Gain-of-function.
Specificity Generally high, but off-target effects can occur.Prone to off-target effects due to seed sequence complementarity.Can lead to non-physiological artifacts if expression is too high.
Application Ideal for identifying essential genes and for positive and negative selection screens.Useful for studying genes where a complete knockout might be lethal and for dose-dependent effects.Validating a hypothesized target; overexpression of the target can confer resistance to the compound.
Library Type Pooled or arrayed single-guide RNA (sgRNA) libraries.Pooled or arrayed short-hairpin RNA (shRNA) or small interfering RNA (siRNA) libraries.Arrayed cDNA or ORF libraries.

Case Study: Unraveling the Targets of Ursolic Acid

Ursolic acid (UA) is a pentacyclic triterpenoid found in numerous plants and has demonstrated anti-inflammatory, antioxidant, and anticancer properties.[1] Various studies have implicated multiple cellular targets and pathways modulated by UA. Genetic approaches are instrumental in validating these putative targets.

For instance, studies have shown that UA can inhibit the proliferation of cancer cells.[2] A hypothetical genetic screen to identify the direct target of UA in a cancer cell line would involve treating a population of cells, each with a single gene knocked out (via a CRISPR library), with UA. Cells that survive the treatment would be enriched for knockouts in genes that are essential for UA's cytotoxic activity, including its direct target or key components of the downstream pathway.

While comprehensive genome-wide screens on Ursolic Acid are not extensively published, numerous studies have used genetic tools to validate its effect on specific targets. For example, the role of specific genes in UA's mechanism has been confirmed using siRNA-mediated knockdown or gene overexpression.[2][3]

Table 1: Putative Cellular Targets of Ursolic Acid and Potential for Genetic Validation

Putative Target/PathwayFunctionEvidence & Potential Genetic Validation Approach
Signal Transducer and Activator of Transcription 3 (STAT3) Transcription factor involved in cell proliferation and survival.UA has been shown to inhibit STAT3 phosphorylation.[4] A CRISPR screen could identify STAT3 as a key mediator of UA's effects. Overexpression of a constitutively active STAT3 might confer resistance to UA.
Nuclear Factor-kappa B (NF-κB) Transcription factor complex regulating inflammation and cell survival.UA can suppress NF-κB activation.[4] Knockout of key NF-κB pathway components (e.g., IKK, RelA) would be expected to alter cellular sensitivity to UA.
CD36 Scavenger receptor involved in amyloid-beta uptake in microglia.A high-content screen identified UA as an inhibitor of amyloid-beta binding to CD36.[5][6] Overexpression of CD36 could potentially increase cellular sensitivity to UA's effects in this context.
Stearoyl-CoA desaturase (SCD) Enzyme involved in fatty acid metabolism, often upregulated in cancer.Bioinformatics and subsequent in vitro validation suggest SCD as a target of UA in retinoblastoma.[7][8] Knockout of SCD should phenocopy the effects of UA on cell proliferation and migration.
Aromatase (CYP19A1) Enzyme responsible for estrogen biosynthesis.UA has been shown to silence aromatase expression in gastric cancer cells.[9] A reporter assay with the aromatase promoter could be used in a CRISPR screen to find regulators of this effect.

Experimental Protocols

Protocol 1: Pooled CRISPR/Cas9 Knockout Screen for Target Identification

This protocol outlines a general workflow for a positive selection screen to identify genes that, when knocked out, confer resistance to a cytotoxic natural product.

  • Library Amplification: Amplify the pooled sgRNA library lentiviral plasmid to generate sufficient quantities for virus production.

  • Lentivirus Production: Transfect HEK293T cells with the sgRNA library plasmids along with packaging and envelope plasmids to produce lentiviral particles.

  • Cell Line Transduction: Transduce the target cancer cell line (stably expressing Cas9) with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Initial Cell Population Collection: Harvest a subset of the cells to serve as the baseline (T0) representation of the sgRNA library.

  • Compound Treatment: Treat the remaining cells with the natural product at a concentration that results in significant cell death (e.g., IC80). Maintain a parallel untreated control population.

  • Cell Proliferation and Selection: Allow the cells to grow for a period that enables the resistant cells to outgrow the sensitive population (typically 14-21 days).

  • Genomic DNA Extraction: Extract genomic DNA from the T0 and the compound-treated populations.

  • PCR Amplification of sgRNA Cassettes: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the representation of each sgRNA in the different cell populations.

  • Data Analysis: Compare the sgRNA abundance in the treated sample to the T0 sample. sgRNAs that are significantly enriched in the treated population correspond to genes whose knockout confers resistance to the compound.

Protocol 2: Pooled shRNA Library Screen for Target Sensitization

This protocol describes a negative selection screen to identify genes whose knockdown sensitizes cells to a sub-lethal dose of a natural product.

  • Library and Cell Line Preparation: Use a pooled shRNA lentiviral library and a target cell line that can be efficiently transduced.

  • Lentiviral Transduction: Transduce the cells with the shRNA library at a low MOI.

  • Selection and Expansion: Select for transduced cells and expand the population to ensure adequate representation of the library.

  • Baseline Sample Collection: Collect a T0 sample of the cell population.

  • Compound Treatment: Treat the remaining cells with a sub-lethal concentration of the natural product.

  • Incubation: Culture the cells for a defined period, allowing for the depletion of cells with shRNAs that sensitize them to the compound.

  • Genomic DNA Extraction: Isolate genomic DNA from the T0 and treated populations.

  • shRNA Cassette Amplification and Sequencing: Amplify the shRNA sequences via PCR and analyze their abundance using NGS.

  • Data Analysis: Identify shRNAs that are depleted in the treated population compared to the T0 population. The corresponding genes are potential targets that, when inhibited, enhance the compound's effect.

Visualizations

CRISPR_Screen_Workflow cluster_setup Setup cluster_screening Screening cluster_analysis Analysis sgRNA_lib sgRNA Library Lentivirus Lentivirus Production sgRNA_lib->Lentivirus Transduction Transduction of Cas9+ Cells Lentivirus->Transduction Selection Antibiotic Selection Transduction->Selection T0 T0 Sample Selection->T0 Baseline Treatment Compound Treatment Selection->Treatment gDNA Genomic DNA Extraction T0->gDNA Proliferation Cell Proliferation Treatment->Proliferation Proliferation->gDNA PCR PCR Amplification gDNA->PCR NGS Next-Gen Sequencing PCR->NGS Data Data Analysis NGS->Data

Caption: Workflow for a pooled CRISPR/Cas9 knockout screen.

shRNA_Screen_Workflow shRNA_lib Pooled shRNA Library Lentivirus Lentivirus Production shRNA_lib->Lentivirus Transduction Cell Transduction (Low MOI) Lentivirus->Transduction T0_Sample Collect T0 Sample Transduction->T0_Sample Treatment Compound Treatment Transduction->Treatment Control Vehicle Control Transduction->Control gDNA_Extraction gDNA Extraction T0_Sample->gDNA_Extraction Culture Cell Culture Treatment->Culture Control->Culture Culture->gDNA_Extraction Sequencing NGS & Data Analysis gDNA_Extraction->Sequencing Hits Identify Depleted/Enriched shRNAs Sequencing->Hits Ursolic_Acid_Pathway UA Ursolic Acid STAT3 STAT3 UA->STAT3 Inhibits Phosphorylation NFkB NF-κB UA->NFkB Inhibits Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pNFkB p-NF-κB NFkB->pNFkB Activation pNFkB->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Survival Cell Survival Nucleus->Survival

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Ursolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Ursolic acid, a naturally occurring pentacyclic triterpenoid found in a variety of plants, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5] Its therapeutic potential, however, is often limited by poor bioavailability and solubility.[1][3] This has spurred extensive research into the synthesis of ursolic acid derivatives with enhanced potency and favorable pharmacokinetic profiles. This guide provides a comparative analysis of these derivatives, focusing on their structure-activity relationships (SAR) and supported by experimental data.

Anticancer Activity: A Tale of Two Moieties

The anticancer properties of ursolic acid and its derivatives have been a primary focus of investigation.[1][2][6][7] Modifications at the C-3 hydroxyl and C-28 carboxylic acid groups have yielded compounds with significantly improved cytotoxic activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Ursolic Acid Derivatives

CompoundA-549 (Lung)MCF-7 (Breast)HCT-116 (Colon)THP-1 (Leukemia)Reference
Ursolic Acid>100>100>100>100[6]
7b 8.5 ± 0.66.2 ± 0.410.1 ± 0.94.8 ± 0.3[6]
7g 12.3 ± 1.19.8 ± 0.715.4 ± 1.37.1 ± 0.5[6]
7p 7.9 ± 0.55.5 ± 0.39.2 ± 0.84.1 ± 0.2[6]
7r 10.2 ± 0.88.1 ± 0.611.7 ± 1.06.5 ± 0.4[6]
5b 7.78 ± 0.434.09 ± 0.276.54 ± 0.38-[7]

Note: Lower IC50 values indicate higher potency.

The data clearly indicates that the synthesized triazolyl derivatives of ursolic acid (compounds 7b, 7g, 7p, and 7r) exhibit significantly enhanced anticancer activity compared to the parent ursolic acid.[6] Similarly, derivative 5b, a piperazine-containing analogue, demonstrated potent growth inhibitory effects across multiple cancer cell lines.[7]

Experimental Protocol: Sulforhodamine-B (SRB) Assay

The anticancer activity of the ursolic acid-triazolyl derivatives was evaluated using the Sulforhodamine-B (SRB) assay.[6]

  • Cell Plating: Human cancer cell lines (A-549, MCF-7, HCT-116, and THP-1) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Signaling Pathway of Ursolic Acid Derivative 5b in Cancer Cells

Ursolic acid derivative 5b has been shown to induce G0/G1 cell cycle arrest in cancer cells.[7] This is achieved through the inhibition of key regulators of the G0/G1 transition, namely cyclin D1 (Cyc D1) and cyclin-dependent kinase 6 (CDK6).[7] Furthermore, the piperazine moiety of 5b is suggested to interact with proteins involved in cancer cell metabolism, such as glucokinase (GK), glucose transporter 1 (GLUT1), and ATPase.[7]

G0G1_Arrest cluster_drug Ursolic Acid Derivative 5b cluster_cell_cycle Cell Cycle Regulation cluster_metabolism Cancer Cell Metabolism UA_5b Derivative 5b CycD1_CDK6 Cyclin D1 / CDK6 UA_5b->CycD1_CDK6 inhibits Cell_Cycle_Arrest G0/G1 Arrest UA_5b->Cell_Cycle_Arrest induces Piperazine Piperazine Moiety GK Glucokinase (GK) Piperazine->GK binds to GLUT1 GLUT1 Piperazine->GLUT1 binds to ATPase ATPase Piperazine->ATPase binds to G0G1_Transition G0/G1 Transition CycD1_CDK6->G0G1_Transition promotes

Caption: Proposed mechanism of action for ursolic acid derivative 5b in inducing G0/G1 cell cycle arrest.

α-Glucosidase Inhibitory Activity: A Potential Antidiabetic Avenue

Certain ursolic acid derivatives have demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9][10] This suggests their potential as therapeutic agents for managing type 2 diabetes.

Table 2: Comparative α-Glucosidase Inhibitory Activity (IC50 in µM) of Ursolic Acid Derivatives

CompoundIC50 (µM)Reference
Acarbose (Positive Control)213.5 ± 1.2[9]
Ursolic Acid>50[9]
UA-O-b 10.32 ± 0.55[9]
UA-O-c 7.49 ± 0.29[9]
UA-O-g 7.87 ± 0.34[9]
UA-O-i 0.71 ± 0.27[8][9]

The results highlight that modifications at the C-2 and C-3 positions of the ursolic acid scaffold can lead to a significant increase in α-glucosidase inhibitory activity.[8][9] Notably, analogue UA-O-i exhibited substantially greater potency than the positive control, acarbose.[8][9]

Experimental Protocol: α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity was determined as follows:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate were prepared in phosphate buffer.

  • Incubation: The test compounds were pre-incubated with the enzyme solution for 10 minutes at 37°C.

  • Reaction Initiation: The reaction was initiated by the addition of the pNPG substrate.

  • Absorbance Measurement: The absorbance was measured at 405 nm for 30 minutes at 37°C using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated.

Workflow for α-Glucosidase Inhibitor Screening

The general workflow for identifying and characterizing novel α-glucosidase inhibitors from ursolic acid derivatives involves synthesis, in vitro screening, and computational analysis.

alpha_glucosidase_workflow Start Start: Ursolic Acid Synthesis Synthesis of Derivatives (Modification at C-2 & C-3) Start->Synthesis Screening In Vitro Screening (α-Glucosidase Assay) Synthesis->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Docking Molecular Docking Studies SAR_Analysis->Docking Lead_Compound Identification of Lead Compound (e.g., UA-O-i) Docking->Lead_Compound

Caption: Experimental workflow for the discovery of ursolic acid-based α-glucosidase inhibitors.

Other Biological Activities

Beyond anticancer and antidiabetic effects, ursolic acid and its derivatives have been reported to possess a wide spectrum of other pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, and hepatoprotective effects.[1][2][4][11][12][13] For instance, certain derivatives have shown synergistic effects with antibiotics against multidrug-resistant bacteria.[11][13]

The structure-activity relationship studies of ursolic acid derivatives have revealed that strategic chemical modifications can significantly enhance their therapeutic properties. The C-3 hydroxyl and C-28 carboxylic acid moieties are key positions for derivatization to improve anticancer and other biological activities. Similarly, modifications at the C-2 and C-3 positions have yielded potent α-glucosidase inhibitors. The continued exploration of novel ursolic acid analogues holds significant promise for the development of new and effective therapeutic agents for a range of diseases. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of these promising compounds.

References

A Tale of Two Modulators: Ursolic Acid and IBMX in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding how different compounds modulate cellular signaling is paramount. This guide provides a comparative analysis of Ursolic Acid, a naturally occurring pentacyclic triterpenoid, and 3-isobutyl-1-methylxanthine (IBMX), a well-established synthetic compound. While both impact cyclic nucleotide signaling, their mechanisms of action are fundamentally distinct. This comparison will elucidate these differences, supported by experimental data and detailed protocols.

At a Glance: Key Differences in Mechanism

Ursolic Acid (UA) and IBMX represent two different strategies for modulating intracellular signaling pathways. IBMX acts as a direct, non-selective inhibitor of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, IBMX leads to a direct increase in the intracellular concentrations of these second messengers.

In contrast, Ursolic Acid's influence on cyclic nucleotide signaling is indirect. Evidence suggests that UA can stimulate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO, in turn, activates soluble guanylate cyclase (sGC), which catalyzes the synthesis of cGMP from guanosine triphosphate (GTP). Therefore, UA's effect on cGMP is upstream of cGMP synthesis, whereas IBMX acts downstream by preventing its degradation.

Beyond this indirect effect on cGMP, Ursolic Acid is known to modulate a wide array of other signaling pathways, including those involved in inflammation, proliferation, and apoptosis, such as the Akt/ERK and NF-κB pathways. This pleiotropic activity contrasts with the more focused, albeit broad-spectrum, PDE inhibition of IBMX.

Data Presentation: A Comparative Overview

The following table summarizes the quantitative data available for both Ursolic Acid and IBMX, highlighting their different targets and effective concentrations. It is important to note that a direct comparison of IC50 values for PDE inhibition is not possible, as Ursolic Acid is not a direct PDE inhibitor.

CompoundTargetParameterValueReference
IBMX PDE1IC5019 µM[1][2]
PDE2IC5050 µM[1][2]
PDE3IC506.5 - 18 µM[2][3][4]
PDE4IC5013 - 26.3 µM[2][3][4]
PDE5IC5031.7 - 32 µM[1][2][3][4]
Ursolic Acid EGFR/MAPK Pathway (HT-29 cells)IC5018 - 26 µmol/L (time-dependent)[5]
Breast Cancer Cell Viability (T47D, MCF-7, MDA-MB-231)IC50221 - 239 µg/ml[6]
Renal Carcinoma Cell Proliferation (786-O)Effective Concentration5 - 20 µmol/L[7]
Non-Small Cell Lung Cancer Cell Proliferation (A549, H460)Effective ConcentrationStarting at 20 µM[8]

Signaling Pathways and Experimental Workflow

To visually represent the distinct mechanisms of Ursolic Acid and IBMX, the following diagrams have been generated using the DOT language.

cluster_UA Ursolic Acid Signaling cluster_IBMX IBMX Signaling UA Ursolic Acid eNOS eNOS UA->eNOS activates NO Nitric Oxide eNOS->NO produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP_UA cGMP sGC->cGMP_UA synthesizes GTP GTP GTP->sGC PKG_UA PKG cGMP_UA->PKG_UA activates Relaxation_UA Vasorelaxation PKG_UA->Relaxation_UA leads to IBMX IBMX PDEs Phosphodiesterases (PDEs) IBMX->PDEs inhibits GMP 5'-GMP PDEs->GMP degrades to cGMP_IBMX cGMP cGMP_IBMX->PDEs PKG_IBMX PKG cGMP_IBMX->PKG_IBMX activates Relaxation_IBMX Vasorelaxation PKG_IBMX->Relaxation_IBMX leads to

Caption: Contrasting signaling pathways of Ursolic Acid and IBMX.

cluster_eNOS eNOS Activity Assay cluster_cGMP Intracellular cGMP Measurement start Start: Culture Endothelial Cells treatment Treatment Groups: 1. Vehicle Control 2. Ursolic Acid 3. IBMX start->treatment incubation Incubate for defined period treatment->incubation lysis_eNOS Cell Lysis incubation->lysis_eNOS lysis_cGMP Cell Lysis incubation->lysis_cGMP assay_eNOS Measure conversion of L-[3H]arginine to L-[3H]citrulline (Radiochemical Assay) lysis_eNOS->assay_eNOS results_eNOS Quantify eNOS activity assay_eNOS->results_eNOS assay_cGMP Competitive ELISA for cGMP lysis_cGMP->assay_cGMP results_cGMP Quantify intracellular cGMP assay_cGMP->results_cGMP

Caption: Experimental workflow for comparing Ursolic Acid and IBMX effects.

Experimental Protocols

To empirically validate the distinct mechanisms of Ursolic Acid and IBMX, the following experimental protocols are proposed.

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This assay is designed to determine the effect of Ursolic Acid on the activity of eNOS in cultured endothelial cells.

Objective: To measure the production of nitric oxide (NO) as an indicator of eNOS activity.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in 96-well plates.

  • Treatment: Cells are treated with various concentrations of Ursolic Acid (e.g., 1-100 µM) or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cells are then lysed with a suitable lysis buffer.

  • eNOS Activity Measurement: The activity of eNOS in the cell lysates is determined by measuring the conversion of L-[³H]arginine to L-[³H]citrulline, as this is a common and reliable method. Alternatively, a colorimetric assay that measures the production of nitrate and nitrite, the stable end-products of NO, can be used.

  • Data Analysis: The amount of L-[³H]citrulline or nitrate/nitrite produced is quantified and normalized to the total protein concentration in each sample. The results are expressed as a fold change relative to the vehicle control.

Intracellular cGMP Measurement

This protocol outlines a method to quantify the intracellular levels of cGMP in response to treatment with Ursolic Acid or IBMX.

Objective: To compare the effects of Ursolic Acid and IBMX on intracellular cGMP concentrations.

Methodology:

  • Cell Culture: Endothelial cells or another relevant cell line are cultured to an appropriate density in multi-well plates.

  • Treatment: Cells are pre-treated with a PDE inhibitor (if investigating upstream signaling) or directly treated with different concentrations of Ursolic Acid, IBMX (as a positive control for cGMP elevation), or a vehicle control.

  • Cell Lysis: Following incubation, the cells are lysed using a lysis buffer provided in a commercial cGMP assay kit (e.g., a competitive enzyme-linked immunosorbent assay - ELISA kit).

  • cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive ELISA. In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of antibody binding sites. The amount of labeled cGMP bound is inversely proportional to the concentration of cGMP in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of cGMP. The cGMP concentrations in the samples are then calculated from the standard curve and normalized to the protein concentration of the respective cell lysates.

Conclusion

References

In Vivo Validation of Ursolic Acid's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Initial Clarification: This guide focuses on the in vivo effects of Ursolic Acid . The initial query for "Griseolic acid C" did not yield sufficient in vivo validation data in animal models. This compound is a distinct chemical compound[1]. Due to the extensive body of research available, this guide will detail the in vivo efficacy of Ursolic Acid as a potential therapeutic agent.

This guide provides a comparative analysis of Ursolic Acid's performance in animal models for oncology, inflammation, and muscle atrophy, benchmarked against other therapeutic alternatives. The data is presented to aid researchers, scientists, and drug development professionals in evaluating its potential.

Oncology

Ursolic acid (UA) has demonstrated significant anti-tumor effects in various preclinical cancer models. Its efficacy is often compared to standard chemotherapeutic agents like Capecitabine.

Comparative Performance in Cancer Models
ParameterUrsolic AcidCapecitabine (Comparator)Animal ModelSource
Tumor Growth Inhibition 52.8%67.82% - 75.23% (at 300-400 mg/kg)H22 hepatocellular carcinoma xenograft in mice[2]
Reduced tumor volume and weightSignificant tumor growth inhibitionProstate cancer xenograft in mice[3]
>100% (with bevacizumab and irinotecan)98% (with bevacizumab and irinotecan)HT29 colorectal cancer xenograft in mice[4]
Mechanism of Action Induces apoptosis via activation of caspase-3, -8, and -9; Downregulates Bcl-2Prodrug of 5-fluorouracil, inhibits DNA synthesis-[5][6]
Inhibits NF-κB and STAT3 signaling pathways--[7]
Experimental Protocols: Oncology

Hepatocellular Carcinoma Xenograft Model:

  • Animal Model: Kunming mice.[8]

  • Cell Line: H22 hepatocellular carcinoma cells.

  • Procedure: Mice were subcutaneously inoculated with H22 tumor cells.

  • Treatment: Ursolic acid was administered at doses of 50, 100, and 150 mg/kg body weight. The 100 mg/kg dose showed significant activity.[8]

  • Data Collection: Tumor volume was measured, and at the end of the study, tumors were excised and weighed. The inhibition rate was calculated based on tumor growth.[2]

Colorectal Cancer Orthotopic Nude Mouse Model:

  • Animal Model: Female athymic nude mice.

  • Cell Line: HCT116 human colorectal cancer cells.

  • Procedure: HCT116 cells were implanted into the cecal wall of the mice.

  • Treatment: Ursolic acid was administered, in some cases in combination with Capecitabine.

  • Data Collection: Tumor volume, ascites formation, and distant organ metastasis were monitored. Immunohistochemistry was used to analyze biomarkers of proliferation (Ki-67) and microvessel density (CD31).

Signaling Pathway in Oncology: NF-κB Inhibition by Ursolic Acid

NF_kB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus Carcinogens Carcinogens IKK IKK Carcinogens->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB_nucleus NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nucleus translocates to Ursolic_Acid_Cytoplasm Ursolic Acid Ursolic_Acid_Cytoplasm->IKK inhibits Gene_Expression Cyclin D1, COX-2, MMP-9 (Proliferation, Inflammation, Invasion) NF-κB_nucleus->Gene_Expression promotes

Caption: Ursolic Acid inhibits the NF-κB signaling pathway.

Inflammation

Ursolic acid exhibits potent anti-inflammatory properties in various in vivo models, often demonstrating comparable or superior efficacy to corticosteroids like Dexamethasone.

Comparative Performance in Inflammation Models
ParameterUrsolic AcidDexamethasone (Comparator)Animal ModelSource
Reduction of Pro-inflammatory Cytokines Significantly reduced TNF-α, IL-6, and IL-1β levelsSignificantly reduced TNF-α and IL-6 levelsLipopolysaccharide (LPS)-induced inflammation in mice[9][10][11]
Mechanism of Action Inhibits NF-κB activationBroad immunosuppressive effects-[12][13]
Effect on Anti-inflammatory Cytokines Increased IL-10 expression-LPS-induced acute lung injury in mice[10]
Experimental Protocols: Inflammation

Lipopolysaccharide (LPS)-Induced Inflammation Model:

  • Animal Model: Male BALB/c mice.

  • Procedure: Mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Treatment: Ursolic acid is administered, often prior to or concurrently with the LPS challenge. Dosing can vary, for example, 10 mg/kg.[14]

  • Data Collection: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) are measured using ELISA at various time points post-LPS injection.[10]

Signaling Pathway in Inflammation: PI3K/Akt Inhibition by Ursolic Acid

PI3K_Akt_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth promotes Ursolic_Acid_Cytoplasm Ursolic Acid Ursolic_Acid_Cytoplasm->Akt inhibits

Caption: Ursolic Acid inhibits the PI3K/Akt signaling pathway.

Muscle Atrophy

Ursolic acid has emerged as a promising agent for combating muscle atrophy and promoting muscle growth, with effects that are being compared to anabolic factors like Insulin-like Growth Factor-1 (IGF-1).

Comparative Performance in Muscle Atrophy Models
ParameterUrsolic AcidIGF-1 (Comparator)Animal ModelSource
Increase in Muscle Mass Increased gastrocnemius muscle mass by 4.5% to 11.3%Promotes muscle hypertrophyCasting-induced muscle atrophy in rats[15][16]
Mechanism of Action Improves insulin/IGF-1 signaling; Reduces expression of MuRF1 and MAFbxStimulates protein synthesis and decreases proteolysis-[15][17]
Functional Improvement Improved exercise participation and performanceIncreases muscle strengthAge-related muscle atrophy in dogs[18]
Experimental Protocols: Muscle Atrophy

Casting-Induced Muscle Atrophy Model:

  • Animal Model: Sprague Dawley rats.[19]

  • Procedure: The hindlimb of the rats is immobilized using a cast for a period of 10 days to induce muscle atrophy.[19]

  • Treatment: Following cast removal, rats are treated with daily intraperitoneal injections of Ursolic acid (e.g., 5 mg/kg/day) for a specified duration, such as 8 weeks.[15]

  • Data Collection: At the end of the treatment period, various muscles (e.g., gastrocnemius, soleus) are excised and weighed. Gene expression analysis for markers of muscle atrophy (MuRF1, MAFbx) and hypertrophy can also be performed.[15]

Experimental Workflow for In Vivo Validation

Experimental_Workflow cluster_setup Model & Treatment Setup cluster_data Data Collection & Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Disease_Induction Induce Disease State (e.g., Tumor Xenograft, LPS, Immobilization) Animal_Model->Disease_Induction Grouping Randomize into Groups (Control, UA, Comparator) Disease_Induction->Grouping Treatment Administer Treatment (Oral, IP) Grouping->Treatment In_Vivo_Measurements In Vivo Measurements (Tumor Volume, Body Weight) Treatment->In_Vivo_Measurements Ex_Vivo_Analysis Ex Vivo Analysis (Tissue Weight, Histology, ELISA) In_Vivo_Measurements->Ex_Vivo_Analysis Molecular_Analysis Molecular Analysis (Western Blot, RT-PCR) Ex_Vivo_Analysis->Molecular_Analysis Statistical_Analysis Statistical Analysis Molecular_Analysis->Statistical_Analysis

References

Assessing the selectivity of Griseolic acid C for different phosphodiesterase families.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on evaluating the selectivity of phosphodiesterase inhibitors, using established compounds as benchmarks in the absence of specific data for Griseolic acid C.

The Critical Role of Selectivity in Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a diverse superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). With 11 distinct families (PDE1-PDE11) exhibiting varied substrate specificities, tissue distribution, and subcellular localization, PDEs represent a rich source of therapeutic targets for a multitude of diseases, including those affecting the cardiovascular, respiratory, and central nervous systems.

The therapeutic success and safety profile of a PDE inhibitor are intrinsically linked to its selectivity for a specific PDE family. A lack of selectivity can lead to off-target effects and undesirable side effects. Consequently, a rigorous evaluation of a compound's selectivity is a fundamental and mandatory step in the drug discovery and development process. This is primarily achieved by determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of different PDE enzymes.

Comparative Analysis of Known Phosphodiesterase Inhibitors

To illustrate the concept of selectivity, the following table presents the IC50 values of several well-established PDE inhibitors. A lower IC50 value signifies greater potency. The selectivity of an inhibitor is quantified by comparing its potency against its primary target to its potency against other PDE families. A significantly higher IC50 value for off-target PDEs indicates high selectivity.

InhibitorPrimary TargetPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)PDE6 (μM)PDE9 (μM)PDE11 (μM)
IBMX (non-selective)Broad Spectrum1950181332---
Rolipram PDE4>100>100>500.003 - 0.24[1]>100---
Milrinone PDE3--0.42[2]>100>100---
Sildenafil PDE50.26>100>100>1000.004[3]0.04[4]-0.1
Zaprinast PDE5/6>10>100>100>1000.76[5]0.15[5]29.0[5]12.0[5]

Disclaimer: The IC50 values presented are representative figures from the literature and may vary based on experimental conditions.

Visualizing the Landscape of PDE Inhibition

To provide a clearer understanding of the underlying biological processes and the experimental approach to assessing selectivity, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl/Guanylyl Cyclase GPCR->AC_GC Signal cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP/5'-GMP PDE->AMP_GMP Hydrolyzes Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Targets

Caption: Cyclic nucleotide signaling pathway regulated by phosphodiesterases.

cluster_workflow PDE Inhibitor Selectivity Assay Workflow Start Start: Compound of Interest Prepare_Reagents Prepare Reagents: - Recombinant PDE enzymes (1-11) - Substrate (cAMP or cGMP) - Assay Buffer Start->Prepare_Reagents Serial_Dilution Prepare serial dilutions of the test compound Prepare_Reagents->Serial_Dilution Assay_Plate Dispense into 384-well plate: - PDE enzyme - Test compound Serial_Dilution->Assay_Plate Incubate1 Pre-incubation Assay_Plate->Incubate1 Add_Substrate Add substrate (cAMP or cGMP) to initiate reaction Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop reaction Incubate2->Stop_Reaction Detection Add detection reagents (e.g., luminescence-based) Stop_Reaction->Detection Measure_Signal Measure signal (e.g., luminescence) Detection->Measure_Signal Data_Analysis Data Analysis: - Plot dose-response curves - Calculate IC50 values Measure_Signal->Data_Analysis Selectivity_Profile Determine Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for determining PDE inhibitor selectivity.

Standardized Experimental Protocol for PDE Inhibition Assays

A widely used method for determining the IC50 of PDE inhibitors is the luminescence-based assay, which offers high sensitivity and is well-suited for high-throughput screening.

Assay Principle: This assay quantifies the amount of cyclic nucleotide that remains after the enzymatic action of PDE. This remaining cAMP or cGMP is then enzymatically converted to ATP. The amount of ATP produced is measured using a luciferase-based reaction, where the intensity of the generated light is inversely proportional to the PDE activity.

Methodology:

  • Reagent and Compound Preparation:

    • A stock solution of the test compound is prepared in a suitable solvent, typically DMSO.

    • Serial dilutions of the test compound are then made in the appropriate assay buffer.

    • Recombinant human PDE enzymes from the desired families are reconstituted according to the supplier's instructions.

    • Substrate solutions of cAMP or cGMP are prepared at a concentration that is typically at or below the Michaelis constant (Km) for each specific enzyme.

    • Detection reagents, such as those provided in commercial kits like Promega's PDE-Glo™ Phosphodiesterase Assay, are prepared as per the manufacturer's protocol.

  • Assay Execution (in a 384-well plate format):

    • Dispense 5 µL of the serially diluted test compound or a vehicle control into the wells of a white, opaque 384-well microplate.

    • Add 5 µL of the diluted PDE enzyme solution to each well.

    • Allow the plate to incubate at room temperature for approximately 15 minutes to permit the compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the appropriate substrate solution (cAMP or cGMP) to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 to 60 minutes), ensuring the reaction proceeds within its linear range.

    • Terminate the reaction by adding 10 µL of a stop solution, which often contains a potent, non-selective PDE inhibitor like IBMX.

    • Add 20 µL of the detection reagent to convert the remaining cyclic nucleotide to ATP and initiate the luciferase reaction.

    • After a 20-minute incubation at room temperature to stabilize the luminescent signal, measure the light output using a microplate reader.

  • Data Interpretation and Analysis:

    • The raw luminescence data are normalized to percent inhibition relative to controls (vehicle for 0% inhibition and no enzyme for 100% inhibition).

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic model using appropriate software.

    • The selectivity profile of the compound is then established by comparing the IC50 values obtained for each of the tested PDE families.

Concluding Remarks

The meticulous assessment of selectivity is paramount in the development of safe and effective phosphodiesterase inhibitors. By systematically determining IC50 values across the PDE superfamily, researchers can identify lead compounds with the desired potency and selectivity, thereby enhancing the potential for therapeutic success while minimizing the risk of adverse effects. The experimental framework and comparative data provided herein serve as a practical guide for scientists dedicated to the discovery and advancement of novel PDE-targeted therapeutics. Although specific data for this compound is not currently available, the outlined procedures provide a clear path for its evaluation as a potential selective phosphodiesterase inhibitor.

References

Safety Operating Guide

Navigating the Disposal of Griseolic Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Given the limited publicly available safety information for Griseolic acid C, it is imperative to handle this compound with caution, assuming it may be hazardous. All laboratory personnel must adhere to standard chemical safety practices.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: A lab coat is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol for Uncharacterized Compounds

When a specific Safety Data Sheet (SDS) is unavailable for a compound such as this compound, the following procedural steps should be followed:

  • Do Not Assume it is Non-Hazardous: In the absence of safety data, treat the substance as hazardous. This is a fundamental principle of laboratory safety.

  • Consult Institutional Safety Professionals: The most critical step is to contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound, including the chemical name, CAS number (if available), and any known physical or chemical properties. The EHS department is the definitive authority for chemical waste disposal at your institution and can provide specific guidance based on their expertise and knowledge of local, state, and federal regulations.

  • Segregate the Waste: Keep this compound waste separate from other chemical waste streams. Do not mix it with non-hazardous waste or other chemical waste unless explicitly instructed to do so by the EHS department.

  • Properly Label the Waste Container: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Any known hazard characteristics (e.g., "Caution: Hazards Not Fully Known")

    • The date of accumulation

  • Store the Waste Securely: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arrange for Professional Disposal: Follow your institution's procedures for hazardous waste pickup. The EHS department will coordinate the final disposal by a licensed hazardous waste management company.

Quantitative Data

While a comprehensive safety profile for this compound is not publicly available, the following chemical properties have been identified from public chemical databases. This information may be useful for your institution's EHS professionals in assessing the compound.

PropertyValue
Molecular Formula C₁₄H₁₅N₅O₇
Molecular Weight 381.3 g/mol

Experimental Protocols

As no experimental protocols for the disposal of this compound were found, the primary "experimental protocol" is the procedural workflow for handling a chemical with unknown hazards, as detailed above.

Logical Workflow for Disposal

start Start: Need to dispose of this compound sds_check Search for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow disposal instructions in SDS sds_found->follow_sds Yes no_sds SDS Not Found sds_found->no_sds No end End: Proper Disposal follow_sds->end treat_as_hazardous Treat as a hazardous substance no_sds->treat_as_hazardous contact_ehs Contact Environmental Health & Safety (EHS) Dept. treat_as_hazardous->contact_ehs provide_info Provide all known information to EHS contact_ehs->provide_info follow_ehs Follow EHS-specific disposal instructions provide_info->follow_ehs follow_ehs->end

Disposal workflow for a chemical with an unknown SDS.

Disclaimer: This information is intended as a guide for trained laboratory professionals. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize consultation with your institution's Environmental Health and Safety department for authoritative guidance on chemical disposal.

Navigating the Safe Handling of Griseolic Acid C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Griseolic acid C, a comprehensive understanding of its safety and handling is paramount. While specific hazard data for this compound is not extensively documented, its classification as a nucleoside antibiotic necessitates stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

This compound: Known Properties and General Precautions

This compound is a recognized chemical compound with the molecular formula C14H15N5O7.[1] Due to the limited availability of a specific Safety Data Sheet (SDS), it is crucial to treat this compound as a substance with unknown potential hazards. The following table summarizes its basic properties.

PropertyValue
Molecular FormulaC14H15N5O7
PubChem CID127506[1]

Given the lack of detailed toxicological data, a conservative approach to handling is essential. General safety precautions for handling powdered organic acids and nucleoside antibiotics should be strictly followed.[2][3][4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[3]
Eyes Safety goggles or glasses with side shieldsMust be ANSI Z87.1 compliant.[3] A face shield may be necessary for procedures with a high risk of splashes.[4]
Body Laboratory coatFlame-resistant material with long sleeves.[2]
Respiratory RespiratorRequired when handling the powder outside of a fume hood or if dust is generated.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and contamination.

Preparation and Weighing
  • Work Area Preparation : All handling of this compound powder should be conducted within a certified chemical fume hood to control potential dust and aerosols.[3][7]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.

  • Weighing : Use a tared, sealed container to weigh the desired amount of this compound. Minimize the creation of dust by handling containers gently.[2]

Dissolving and Solution Preparation
  • Solvent Addition : Slowly add the desired solvent to the container with the this compound powder.

  • Mixing : Gently agitate the container to dissolve the compound. Avoid vigorous shaking that could create aerosols.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Experimental Use
  • Containment : All experimental procedures involving this compound should be performed within a designated and properly ventilated area, such as a fume hood.[3]

  • Spill Prevention : Use secondary containment for all containers holding this compound solutions.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood weigh Weigh Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Safe Handling Workflow for this compound.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[6]

Decontamination
  • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

Final Disposal
  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

The logical relationship for the disposal plan is outlined below.

cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container ehs_disposal EHS Pickup and Disposal solid_container->ehs_disposal liquid_container->ehs_disposal

Disposal Plan for this compound Waste.

By adhering to these stringent safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult with your institution's safety officer for specific guidance and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griseolic acid C
Reactant of Route 2
Griseolic acid C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。